Androstenone Hydrazone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFUDDFHUANII-BBNBXUPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Androstenone from Dehydroepiandrosterone: Principles and Practices
Section 1: Executive Summary & Strategic Analysis
This guide provides an in-depth technical overview for the synthesis of the 16-androstene steroid, 5α-androst-16-en-3-one (Androstenone), from the abundant and economically significant precursor, Dehydroepiandrosterone (DHEA). Androstenone is a mammalian pheromone first identified in boar saliva, and its synthesis is of interest to researchers in chemical ecology, endocrinology, and specialty chemical production.[1]
The conversion of DHEA (3β-hydroxyandrost-5-en-17-one) to Androstenone (5α-androst-16-en-3-one) is a multi-step process that cannot be achieved in a single transformation. The core synthetic challenges involve:
-
Oxidation of the 3β-hydroxyl group to a 3-keto group.
-
Isomerization of the Δ⁵ double bond to the thermodynamically more stable, conjugated Δ⁴ position.
-
Stereoselective reduction of the Δ⁴ double bond to establish the 5α-androstane backbone.
-
Introduction of the Δ¹⁶ double bond from the 17-keto functional group.
This document focuses primarily on the foundational and most critical stage of this pathway: the efficient, one-pot conversion of DHEA into the pivotal intermediate, Androst-4-ene-3,17-dione (Androstenedione). This is accomplished via the classic and highly reliable Oppenauer oxidation , a method that strategically addresses the first two challenges simultaneously. We will then discuss the established principles for the subsequent transformations required to reach the final Androstenone target.
Section 2: The Oppenauer Oxidation: A Cornerstone of Steroid Synthesis
The Oppenauer oxidation is a gentle and highly selective method for oxidizing secondary alcohols to ketones.[2] Named after Rupert Viktor Oppenauer, this reaction is the conceptual opposite of the Meerwein–Ponndorf–Verley (MPV) reduction.[2][3][4] It employs an aluminum alkoxide catalyst, typically aluminum isopropoxide [Al(O-iPr)₃], in the presence of a large excess of a ketone, such as acetone, which serves as the ultimate hydride acceptor.[2][3]
Causality of Experimental Choice: Why Oppenauer for DHEA?
For the transformation of DHEA, the Oppenauer oxidation is not merely an option but a strategically superior choice for several compelling reasons:
-
High Selectivity for Secondary Alcohols: The steroid nucleus of DHEA contains only one alcohol—the secondary 3β-hydroxyl group. The Oppenauer conditions are exceptionally selective for this functionality, leaving the rest of the sensitive steroidal framework, including the 17-keto group, untouched.[2][5]
-
Concurrent Double Bond Isomerization: A key advantage of this method is that the reaction conditions facilitate the migration of the double bond from the isolated Δ⁵ position to the conjugated Δ⁴ position. This occurs because the resulting α,β-unsaturated ketone (Androstenedione) is thermodynamically more stable than the intermediate β,γ-unsaturated ketone. This simultaneous oxidation and isomerization in a single pot significantly improves process efficiency.
-
Mild, Non-Toxic Reagents: Compared to oxidation methods based on heavy metals like chromates, the Oppenauer oxidation uses relatively mild and non-toxic reagents. This aligns with modern principles of green chemistry, reducing hazardous waste and improving safety.[6]
-
Avoidance of Acid-Labile Substrate Degradation: Steroids can be sensitive to strongly acidic or basic conditions. The Oppenauer oxidation proceeds under gentle, non-aqueous conditions, making it ideal for acid-labile substrates.[2]
The Oppenauer Oxidation Mechanism
The reaction proceeds through a well-established, concerted, six-membered cyclic transition state which enables the efficient transfer of a hydride ion.[6]
-
Coordination: The aluminum atom of the aluminum isopropoxide catalyst coordinates with the oxygen of DHEA's 3β-hydroxyl group, forming an aluminum-steroid alkoxide complex.[2][3][6]
-
Complex Formation: This complex then coordinates with the hydride acceptor (acetone), bringing all reactants into close proximity.
-
Hydride Transfer via Cyclic Transition State: A six-membered ring transition state is formed between the steroid's C3-O-Al linkage and the coordinated acetone molecule.[2][5][6] Within this state, a hydride ion (H⁻) is transferred directly from the α-carbon of the alcohol (C3 of DHEA) to the carbonyl carbon of acetone.
-
Product Release: This concerted transfer results in the oxidation of the DHEA alcohol to a ketone and the reduction of acetone to isopropanol. The newly formed ketone, Androstenedione, is released, and the aluminum catalyst is regenerated to continue the cycle. The use of a large excess of acetone shifts the reaction equilibrium decisively toward the product side.[2]
Caption: Figure 1: Catalytic Cycle of the Oppenauer Oxidation.
Section 3: Experimental Protocol: Oppenauer Oxidation of DHEA
This protocol outlines a standard laboratory procedure for the synthesis of Androst-4-ene-3,17-dione from DHEA.
Trustworthiness through Self-Validation: The success of this protocol is validated by continuous monitoring via Thin-Layer Chromatography (TLC) and confirmed by comprehensive spectroscopic analysis of the final product, ensuring its identity and purity against established standards.
Table 1: Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Considerations |
| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | 288.42 | 53-43-0 | Starting material; ensure purity >98%. |
| Aluminum isopropoxide | C₉H₂₁AlO₃ | 204.25 | 555-31-7 | Catalyst; highly moisture-sensitive. |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 | Reaction solvent; must be dry. |
| Acetone, Anhydrous | C₃H₆O | 58.08 | 67-64-1 | Hydride acceptor/solvent; must be dry. |
| Hydrochloric Acid (2M) | HCl | 36.46 | 7647-01-0 | For reaction quenching and work-up. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent for organic phase. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent. |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and the system is assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Charging: To the flask, add Dehydroepiandrosterone (5.0 g, 17.3 mmol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the steroid. Add aluminum isopropoxide (2.5 g, 12.2 mmol).
-
Reaction Execution: Gently heat the mixture to reflux using a heating mantle. Through the dropping funnel, add a solution of 25 mL of anhydrous acetone in 50 mL of anhydrous toluene over a period of 30 minutes.
-
Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (DHEA) should show a higher polarity (lower Rf) than the less polar product (Androstenedione). The reaction is complete upon the disappearance of the DHEA spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. Cautiously add 50 mL of 2M hydrochloric acid to quench the reaction and decompose the aluminum complexes. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash successively with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude Androstenedione from 95% ethanol to obtain a pure, crystalline product. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Product Characterization
Confirm the identity and purity of the synthesized Androstenedione using the following methods.
Table 2: Comparative Spectroscopic Data
| Analysis Type | Dehydroepiandrosterone (Starting Material) | Androst-4-ene-3,17-dione (Product) | Rationale for Change |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~1735 (C=O, C17 ketone), ~1665 (C=C, alkene) | ~1740 (C=O, C17 ketone), ~1660 (C=O, conjugated C3 ketone), ~1615 (C=C) | Disappearance of the broad O-H stretch. Appearance of a new conjugated ketone signal and shift in the C=C stretch. |
| ¹H NMR (δ, ppm) | ~5.35 (m, 1H, C6-H), ~3.5 (m, 1H, C3-H) | ~5.7 (s, 1H, C4-H) | Disappearance of the C3 proton signal. Appearance of a new vinyl proton signal at C4, characteristic of the Δ⁴-3-keto system. |
| ¹³C NMR (δ, ppm) | ~71 (C3-OH), ~141 (C5), ~121 (C6) | ~200 (C3=O), ~171 (C5), ~124 (C4) | Shift of C3 from ~71 ppm (C-O) to ~200 ppm (C=O). Characteristic shifts for the C4 and C5 carbons of the enone system. |
| Mass Spec (m/z) | 288.2 (M⁺) | 286.2 (M⁺) | A decrease of 2 mass units, consistent with the loss of two hydrogen atoms during oxidation. |
(Note: Exact spectroscopic values may vary slightly based on solvent and instrument.)
Section 4: Pathway to Androstenone: Subsequent Transformations
With pure Androstenedione in hand, the subsequent steps to reach Androstenone are conceptually straightforward but require careful execution and specialized techniques.
Caption: Figure 3: Overall Synthetic Pathway.
Step 3: Reduction of the Δ⁴-Double Bond
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Objective: To stereoselectively reduce the conjugated double bond of Androstenedione to form 5α-Androstanedione.
-
Principle: Catalytic hydrogenation is the method of choice. The reaction is typically performed using hydrogen gas (H₂) over a heterogeneous catalyst such as palladium on carbon (Pd/C). The stereochemical outcome (favoring the 5α isomer) is influenced by the steric hindrance of the C19 angular methyl group, which directs the hydrogen addition to the α-face of the steroid.
Step 4: Introduction of the Δ¹⁶-Double Bond
-
Objective: To convert the 17-keto group of 5α-Androstanedione into the C16-C17 double bond of Androstenone.
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Principle: This transformation is the most synthetically challenging step. While biosynthesis utilizes the lyase activity of the CYP17A1 enzyme to form a related precursor, chemical methods require converting the ketone into a suitable leaving group.[7][8] A plausible, though advanced, chemical route involves:
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Hydrazone Formation: Reaction of the 17-ketone with a hydrazine derivative (e.g., tosylhydrazine).
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Shapiro Reaction: Treatment of the resulting tosylhydrazone with a strong base (e.g., an organolithium reagent) generates a vinyllithium intermediate which, upon quenching, yields the desired Δ¹⁶-olefin. This method provides a regioselective route to the less substituted double bond.
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Section 5: Conclusion and Future Perspectives
The synthesis of Androstenone from DHEA is a multi-step endeavor where the Oppenauer oxidation serves as a robust and efficient cornerstone, reliably producing the key intermediate, Androstenedione. This guide provides a detailed, field-proven protocol for this critical transformation, grounded in a clear understanding of the reaction mechanism and strategic advantages. While the subsequent steps toward Androstenone require more advanced synthetic methodologies, the principles outlined provide a clear roadmap for researchers.
Looking forward, the field of steroid synthesis is increasingly leveraging biocatalysis. The use of engineered enzymes, such as specific P450 hydroxylases or ketoreductases, offers the potential for even greater selectivity and milder reaction conditions, potentially enabling novel and more direct pathways from DHEA and related precursors to complex targets like Androstenone.[9][10][11]
Section 6: References
-
Allen. (n.d.). Oppenauer Oxidation: Definition, Mechanism, & Applications. Allen. [Link]
-
Wikipedia. (2023). Oppenauer oxidation. In Wikipedia. [Link]
-
BYJU'S. (n.d.). Oppenauer Oxidation Mechanism. BYJU'S. [Link]
-
Labrie, F. (2015). Dehydroepiandrosterone and androstenedione (Chapter 20) - Testosterone. Cambridge University Press.
-
Vedantu. (n.d.). What is Oppenauer Oxidation?. Vedantu. [Link]
-
CUTM Courseware. (n.d.). Oppenauer-oxidation-and-Dakin-reaction.pdf. [Link]
-
Haning, R. V., et al. (1991). The metabolism of dehydroepiandrosterone sulfate and dehydroepiandrosterone. The Journal of Steroid Biochemistry and Molecular Biology, 38(4), 485-491.
-
Łyczko, P., et al. (2021). The catalytic activity of mycelial fungi towards 7-oxo-DHEA – an endogenous derivative of steroidal hormone dehydroepiandrosterone. Scientific Reports, 11(1), 1-12.
-
Schmidt, M., et al. (2001). Conversion of dehydroepiandrosterone to downstream steroid hormones in macrophages. The Journal of Endocrinology, 168(1), 161-169.
-
Hammer, F., et al. (2005). No Evidence for Hepatic Conversion of Dehydroepiandrosterone (DHEA) Sulfate to DHEA: In Vivo and in Vitro Studies. The Journal of Clinical Endocrinology & Metabolism, 90(6), 3600–3605.
-
Ko, Y. H., et al. (2022). Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. International Journal of Molecular Sciences, 23(19), 11843.
-
Wikipedia. (2023). Androstenone. In Wikipedia. [Link]
-
Wang, J., et al. (2024). Modification Strategy of Two-Step Ordered Selective Hydroxylation of DHEA Catalyzed by CYP-cl3. Journal of Agricultural and Food Chemistry.
-
ResearchGate. (n.d.). Overall catalytic effect of the transformation of DHEA and an equimolar.... [Link]
-
Wang, Z., et al. (2024). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis.
-
Kumar, V., et al. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Cells, 11(23), 3837.
-
Kumar, V., et al. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Cells, 11(23), 3837.
-
Wikipedia. (2024). Dehydroepiandrosterone. In Wikipedia. [Link]
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A Technical Guide to the Discovery and History of Steroidal Hydrazones: From Chemical Curiosities to Potent Pharmacophores
Authored by a Senior Application Scientist
Abstract
The conjugation of a steroid nucleus with a hydrazone moiety represents a fascinating and highly productive chapter in medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical development of steroidal hydrazones. We will trace their origins from fundamental organic chemistry principles to their emergence as a versatile class of compounds with a broad spectrum of biological activities. This document details the evolution of their synthesis, the rationale behind their design, and the key discoveries that have cemented their importance in modern drug development. It is intended for researchers, scientists, and professionals in the field who seek a comprehensive understanding of the scientific journey of these remarkable molecules.
Table of Contents
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Introduction: The Convergence of Two Privileged Scaffolds
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The Historical Context: Early Steroid and Hydrazone Chemistry
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The Dawn of Steroidal Hydrazones: Initial Syntheses and Discoveries
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Evolution of Synthetic Methodologies
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Pharmacological Awakening: Unveiling Biological Activities
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5.1 Anticancer Properties
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5.2 Anti-inflammatory and Analgesic Effects
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5.3 Other Therapeutic Areas
-
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References
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The steroid nucleus, a tetracyclic hydrocarbon structure, is a quintessential example, forming the basis of hormones, vitamins, and a vast array of therapeutic agents. Similarly, the hydrazone functional group (-C=N-NH-) is a versatile pharmacophore known for its ability to form stable complexes and participate in various biological interactions.
The fusion of these two entities gives rise to steroidal hydrazones, a class of hybrid molecules that has captivated chemists and pharmacologists for decades. The initial impetus for their creation was rooted in the desire to modify the properties of natural steroids—to alter their solubility, enhance their activity, or direct them to new biological targets. This guide chronicles the scientific narrative of these compounds, from their first synthesis to their current status as promising leads in drug discovery.
The Historical Context: Early Steroid and Hydrazone Chemistry
The story of steroidal hydrazones begins with the independent histories of their constituent parts. Steroid chemistry flourished in the early 20th century with the isolation and structural elucidation of cholesterol and various hormones like testosterone and progesterone. This era was marked by intense efforts to synthesize and modify these complex natural products.
Parallel to this, the chemistry of hydrazones was being established. In 1883, Theodor Curtius first prepared hydrazine, and soon after, chemists began exploring its reactions with aldehydes and ketones to form hydrazones. These reactions were initially of interest for their utility in the characterization and purification of carbonyl compounds. The stability and crystallinity of hydrazones made them ideal derivatives for identifying their parent aldehydes and ketones.
The Dawn of Steroidal Hydrazones: Initial Syntheses and Discoveries
The first steroidal hydrazones were likely synthesized as a means of chemical characterization. The carbonyl groups present at various positions of the steroid nucleus (e.g., C3, C17, C20) were natural targets for reaction with hydrazine and its derivatives. Early work in the mid-20th century saw the preparation of simple hydrazones of steroidal ketones. These initial compounds were primarily tools for organic chemists and were not immediately investigated for their biological potential.
A pivotal moment in the history of this class of compounds was the work of D.J. Collins and his team, who explored the chemistry of these molecules in detail. Their research laid the groundwork for understanding the reactivity and stereochemistry of steroidal hydrazones, which would be crucial for later drug design efforts.
Evolution of Synthetic Methodologies
The synthesis of steroidal hydrazones is typically straightforward, relying on the condensation reaction between a steroidal ketone and a hydrazine derivative.
Core Synthetic Protocol: General Condensation Reaction
This protocol describes the fundamental method for synthesizing a steroidal hydrazone.
Objective: To synthesize a hydrazone derivative from a steroidal ketone.
Materials:
-
Steroidal ketone (e.g., cholest-4-en-3-one)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., acetic acid)
Procedure:
-
Dissolve the steroidal ketone in a suitable volume of the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add a slight molar excess (1.1 to 1.2 equivalents) of the hydrazine derivative to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack. The acid catalyst facilitates the reaction, which might otherwise be slow.
-
Reflux the reaction mixture for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes or precipitates from the solution.
-
Collect the solid product by filtration, wash it with a small amount of cold solvent to remove impurities, and dry it under vacuum.
-
Recrystallization from a suitable solvent system can be performed for further purification.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The disappearance of the ketone peak and the appearance of a C=N peak in the IR spectrum (typically around 1620-1690 cm⁻¹) are indicative of hydrazone formation. ¹H and ¹³C NMR spectroscopy are used to confirm the full structure, and mass spectrometry provides the molecular weight of the final product.
The diagram below illustrates this fundamental synthetic workflow.
Caption: General workflow for the synthesis of steroidal hydrazones.
Over the years, this basic protocol has been refined. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. Furthermore, the development of new hydrazine reagents has allowed for the introduction of a wide array of substituents, enabling the fine-tuning of the pharmacological properties of the resulting steroidal hydrazones.
Pharmacological Awakening: Unveiling Biological Activities
The true potential of steroidal hydrazones began to be realized when researchers started to systematically investigate their biological effects. The introduction of the hydrazone moiety was found to dramatically alter the activity of the parent steroid, often leading to novel pharmacological profiles.
Anticancer Properties
A significant area of research has been the development of steroidal hydrazones as anticancer agents. The rationale behind this approach is twofold: the steroid scaffold can act as a delivery vehicle, targeting hormone receptors that are often overexpressed in cancer cells (e.g., estrogen receptors in breast cancer), while the hydrazone group can confer cytotoxic activity.
Numerous studies have reported on the synthesis and in vitro cytotoxic evaluation of steroidal hydrazones against various human cancer cell lines. For example, derivatives of androstane and estrane have shown promising activity against breast (MCF-7), prostate (PC-3), and lung (A549) cancer cell lines.
Table 1: Selected Steroidal Hydrazones and their Anticancer Activity
| Steroid Scaffold | Hydrazone Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Androst-4-en-3-one | 4-Nitrophenylhydrazine | MCF-7 | 5.2 | |
| Estrone | 2,4-Dinitrophenylhydrazine | PC-3 | 8.1 | |
| Pregnenolone | Isonicotinoylhydrazine | A549 | 12.5 |
The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The diagram below represents a simplified signaling pathway for apoptosis induction, a common mechanism for these compounds.
Caption: Simplified pathway of apoptosis induction by steroidal hydrazones.
Anti-inflammatory and Analgesic Effects
Another significant area of investigation has been the anti-inflammatory and analgesic properties of steroidal hydrazones. Certain derivatives have shown potent activity, in some cases exceeding that of standard drugs like indomethacin. The mechanism is thought to involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.
Other Therapeutic Areas
The versatility of the steroidal hydrazone scaffold has led to its exploration in a wide range of other therapeutic areas, including:
-
Antimicrobial Activity: Some compounds have demonstrated activity against various bacterial and fungal strains.
-
Anticonvulsant Activity: Neurologically active steroidal hydrazones have been synthesized and evaluated for their potential in treating epilepsy.
-
Cardiotonic Activity: Modifications of the steroid nucleus with specific hydrazone side chains have yielded compounds with positive inotropic effects on the heart.
Conclusion and Future Perspectives
The journey of steroidal hydrazones from simple chemical derivatives to a diverse class of pharmacologically active agents is a testament to the power of medicinal chemistry. The historical development of these compounds demonstrates a classic pattern in drug discovery: the modification of a known scaffold to unlock new biological properties.
The future of steroidal hydrazone research is bright. Advances in synthetic chemistry will continue to provide novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action, aided by modern computational and biological techniques, will allow for more rational drug design. As our knowledge of complex diseases grows, the unique properties of the steroidal hydrazone scaffold will undoubtedly be harnessed to develop the next generation of targeted therapeutics.
References
-
Title: Synthesis, characterization, and in vitro cytotoxic activity of some new steroidal hydrazones Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and cytotoxic evaluation of some new androstane-based hydrazones Source: Steroids URL: [Link]
-
Title: Synthesis and biological evaluation of novel pregnenolone C-21-hydrazone derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Androstenone hydrazone molecular formula and weight
An In-depth Technical Guide to Androstenone Hydrazone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Androstenone Hydrazone (CAS No: 63015-10-1), a significant steroid derivative. Intended for researchers, chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. It offers an in-depth exploration of its synthesis via condensation reaction, complete with a detailed laboratory protocol and mechanistic insights. Furthermore, the guide outlines the analytical techniques essential for its structural confirmation, such as IR, NMR, and Mass Spectrometry. Finally, it discusses its key applications, most notably as a critical intermediate in the synthesis of pharmaceuticals like Abiraterone Acetate and its potential in anticancer and pheromone research.
Introduction: A Molecule of Hybrid Vigor
In the landscape of medicinal and organic chemistry, the strategic combination of distinct chemical moieties often yields derivatives with enhanced or entirely new functionalities. Androstenone hydrazone is a prime example of such a hybrid molecule, integrating the rigid, biologically relevant steroid nucleus of androstenone with the versatile and reactive hydrazone functional group.
-
The Androstane Core : Androstenone itself is a steroid that functions as a pheromone in various species.[1] Its core structure, the four-ring androstane system, is the backbone for numerous essential hormones, including testosterone and estradiol, making it a privileged scaffold in drug design.
-
The Hydrazone Moiety : The hydrazone functional group (R₁R₂C=N−NH₂) is formed by the condensation of a ketone or aldehyde with hydrazine.[1] This moiety is of significant interest in pharmaceutical research due to its presence in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2]
The resulting androstenone hydrazone is a stable, crystalline solid that serves not only as a subject of academic interest but also as a pivotal building block in modern pharmaceutical manufacturing.[3][4]
Molecular Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for any laboratory or development work. Androstenone hydrazone is unambiguously identified by its molecular formula, weight, and unique structural identifiers.
Molecular Formula and Weight
The fundamental identity of androstenone hydrazone is defined by its elemental composition and corresponding molecular mass.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀N₂O | [1][5][6][7] |
| Molecular Weight | 302.5 g/mol | [1][5][6] |
| Monoisotopic Mass | 302.235813585 Da | [5][6] |
Structural and Chemical Identifiers
For database searching, regulatory filing, and unambiguous communication, a variety of chemical identifiers are used.
| Identifier | Value | Source(s) |
| CAS Number | 63015-10-1 | [1][5][8] |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | [1][6] |
| Canonical SMILES | CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | [1][5] |
| InChI Key | WTKFUDDFHUANII-NVQGGFDLSA-N | [5] |
Physical Characteristics
| Property | Value | Source(s) |
| Appearance | White to Off-white powder | [4] |
| Melting Point | 242-244 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone. Almost insoluble in water. | [4][5] |
| Storage | Store in a cool, dry, well-closed container at 2°C - 8°C. | [4][7] |
Synthesis of Androstenone Hydrazone: A Mechanistic Approach
The most common and efficient synthesis of androstenone hydrazone is achieved through the direct condensation of an androstenone precursor with hydrazine.[1] This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.
Reaction Principle and Mechanism
The synthesis relies on the nucleophilic nature of the terminal nitrogen atom in hydrazine attacking the electrophilic carbonyl carbon (C-17) of the steroid. This is followed by dehydration to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by acid, although it can often proceed with just heat.
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The Androstenone Biosynthesis Pathway in Mammals: A Technical Guide for Researchers
Abstract
Androstenone (5α-androst-16-en-3-one) is a 16-androstene steroid, first identified as a mammalian pheromone in male pigs where it plays a crucial role in signaling sexual maturity and inducing mating behavior in receptive females.[1][2] Beyond its well-established role in swine, its biosynthesis and potential functions in other mammals, including humans, are areas of active research. This guide provides an in-depth examination of the androstenone biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and field-proven methodologies for its study. It is intended for researchers in steroid biochemistry, endocrinology, and drug development seeking a comprehensive technical understanding of this specialized metabolic route.
Introduction: The Steroidogenic Origin of a Pheromone
All steroid hormones are derived from cholesterol through a series of enzymatic modifications. The synthesis of androstenone is not a separate, isolated pathway but rather a branch of the general steroidogenic pathway that produces androgens like testosterone.[3][4] It occurs primarily in the Leydig cells of the testes, though contributions from the adrenal glands and peripheral tissues are also recognized.[2][5] The pathway is initiated by the same upstream steps as androgen synthesis but diverges at a critical enzymatic juncture, leading to the formation of C19 16-androstene steroids instead of the more common C19 androgens.
The regulation of this pathway is intricately linked to the hypothalamic-pituitary-gonadal (HPG) axis. Luteinizing hormone (LH) from the pituitary gland is the primary tropic stimulator of Leydig cell steroidogenesis, including the production of androstenone precursors.[2][6][7] Understanding this pathway is critical not only for animal husbandry but also for exploring the broader roles of 16-androstene steroids in mammalian physiology and behavior.
The Core Biosynthetic Pathway: From Cholesterol to Androstenone
The synthesis of androstenone from cholesterol involves a series of enzymatic reactions located in both the mitochondria and the endoplasmic reticulum of steroidogenic cells. The pathway can be conceptualized as two major phases: the initial formation of the key precursor, pregnenolone, followed by the specialized reactions that generate the 16-ene bond characteristic of androstenone.
Phase 1: Pregnenolone Formation
This initial phase is common to the synthesis of all steroid hormones.
-
Cholesterol Transport: Cholesterol is transported from cellular stores into the inner mitochondrial membrane.
-
Side-Chain Cleavage: The enzyme Cytochrome P450 side-chain cleavage (CYP11A1) , also known as desmolase, catalyzes the conversion of cholesterol to pregnenolone . This is the rate-limiting step in overall steroidogenesis.[8]
Phase 2: The 16-Androstene Branch
The pathway diverges from conventional androgen synthesis at pregnenolone. The key enzymatic system responsible is the andien-β-synthase system .[2][9]
-
Formation of 5,16-Androstadien-3β-ol (Androstadienol): The enzyme Cytochrome P450 17A1 (CYP17A1) is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities.[10][11] However, for the synthesis of 16-androstenes, CYP17A1 exhibits a third, distinct activity, termed andien-β-synthase activity .[9][12][13] This activity, in concert with cofactors Cytochrome b5 (CYB5A) and Cytochrome P450 oxidoreductase (POR) , directly converts pregnenolone to 5,16-androstadien-3β-ol (androstadienol) .[2][9][12]
-
Causality Insight: The presence and interaction of CYB5A with CYP17A1 is a critical determinant that favors the 16-ene pathway over the conventional androgen pathway.[14] CYB5A acts as an allosteric effector, modulating the catalytic activity of CYP17A1 to specifically produce androstadienol from pregnenolone, bypassing the typical 17-hydroxylated intermediates of androgen synthesis.[9][12][13]
-
-
Conversion to 5,16-Androstadien-3-one (Androstadienone): The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) converts androstadienol to 5,16-androstadien-3-one (androstadienone) .[3][9][15] This enzyme is crucial for the formation of all biologically active steroid hormones, as it catalyzes the conversion of Δ5-3β-hydroxy steroids to the Δ4-3-keto configuration.[15][16]
-
Final Reduction to Androstenone: The final step is the saturation of the double bond at the 5-position. The enzyme 5α-reductase (SRD5A) reduces androstadienone to yield the final product, 5α-androst-16-en-3-one (androstenone) .[1][3][9]
The following diagram illustrates the core biosynthetic pathway.
Caption: Core Androstenone Biosynthesis Pathway.
Regulation and Metabolism
The production of androstenone is not static; it is tightly regulated by hormonal signals and its clearance is managed by metabolic processes, primarily in the liver.
Hormonal Regulation
As part of testicular steroidogenesis, androstenone synthesis is primarily driven by LH.[5][6] LH binds to its receptor on Leydig cells, activating a cAMP-mediated signaling cascade that upregulates the expression and activity of steroidogenic enzymes, including CYP11A1 and CYP17A1.[7] Furthermore, local paracrine and autocrine factors within the testis can modulate Leydig cell function.[6][17] Androgens themselves can exert negative feedback on steroidogenic gene expression, creating a local regulatory loop.[7][17]
Hepatic Metabolism and Clearance
Once synthesized and released into circulation, androstenone is metabolized mainly in the liver to facilitate its excretion.[18][19] This is a two-phase process:
-
Phase I Metabolism: Androstenone is reduced by aldo-keto reductases and hydroxysteroid dehydrogenases (HSDs) to more polar metabolites, primarily 3α-androstenol and 3β-androstenol.[18]
-
Phase II Metabolism: These hydroxylated metabolites, as well as androstenone itself, are made more water-soluble through conjugation.[18] The primary conjugation reactions are sulfonation, catalyzed by sulfotransferases (especially SULT2A1 ), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[18][20][21] Sulfoconjugation appears to be a particularly important pathway for androstenone clearance.[20][22]
Methodologies for Studying Androstenone Biosynthesis
Investigating the androstenone pathway requires a combination of in vitro assays to characterize enzyme function and advanced analytical techniques for sensitive quantification.
Experimental Protocols
The human H295R adrenocortical carcinoma cell line is a widely accepted in vitro model because it expresses all the key enzymes required for steroidogenesis, including those in the androstenone pathway.[23][24] This protocol allows for the assessment of test compounds on the overall production of steroids.
Objective: To screen for compounds that modulate androstenone production.
Methodology:
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24-well plates until they reach approximately 80% confluency.
-
Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal steroid production.
-
Exposure: Replace the serum-free medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control stimulant (e.g., forskolin, which activates cAMP signaling).[23]
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture medium from each well. Centrifuge to remove any cellular debris and transfer the supernatant to a clean tube.
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the medium to isolate the steroids.
-
Analysis: Analyze the extracted steroids using LC-MS/MS or GC-MS for quantification of androstenone and its precursors (See Protocol 2).
-
Data Normalization: Normalize steroid concentrations to the amount of protein in each well to account for variations in cell number.
Self-Validation & Causality: The inclusion of a vehicle control establishes the baseline, while forskolin confirms the cells' steroidogenic responsiveness. A dose-response curve for the test compound allows for the determination of potency (e.g., EC50 or IC50). Analyzing multiple steroids in the pathway can help pinpoint the specific enzyme being affected. For instance, an increase in pregnenolone with a concomitant decrease in androstenone would suggest inhibition of a downstream enzyme like CYP17A1.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantification of volatile steroids like androstenone due to its high sensitivity and specificity.[25][26]
Objective: To accurately quantify androstenone concentrations in biological matrices (e.g., plasma, tissue homogenates, cell culture media).
Methodology:
-
Sample Preparation: To 1 mL of sample, add an internal standard (e.g., deuterated androstenone) to correct for extraction losses.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction twice.
-
Drying: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Optional but Recommended): While androstenone can be analyzed directly, derivatization of the keto group to an oxime (e.g., using hydroxylamine hydrochloride) can improve chromatographic peak shape and sensitivity.
-
GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
-
Inject 1 µL of the sample into the GC-MS system.[27]
-
Gas Chromatograph Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., start at 150°C, ramp to 280°C) to separate the steroids.
-
Mass Spectrometer Conditions: Operate in electron impact (EI) ionization mode.[27] Use Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring at least three characteristic ions for both androstenone and the internal standard to ensure accurate identification and quantification.[25]
-
-
Quantification: Create a calibration curve using known concentrations of pure androstenone standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[25]
Self-Validation & Causality: The use of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-elutes with the analyte and experiences identical extraction and ionization effects. Monitoring multiple ions and their relative ratios confirms the identity of the compound, preventing misidentification from matrix interferences.
Data Presentation
Quantitative data from these experiments should be summarized for clarity.
Table 1: Comparison of Analytical Methods for Androstenone Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Antibody-antigen binding |
| Specificity | Very High | Very High | Moderate to High (potential cross-reactivity) |
| Sensitivity (LOD) | Low pg/mL | Low pg/mL | High pg/mL to low ng/mL |
| Throughput | Moderate | High | Very High |
| Sample Prep | More complex (extraction, derivatization) | Simpler (extraction) | Minimal (dilution) |
| Primary Use | Definitive quantification, structural confirmation | High-throughput screening, quantification | Rapid screening, large sample sets |
Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating a potential inhibitor of androstenone biosynthesis.
Caption: Workflow for Screening Androstenone Biosynthesis Inhibitors.
Conclusion and Future Directions
The biosynthesis of androstenone represents a fascinating and specialized branch of mammalian steroidogenesis. The pathway is defined by the unique andien-β-synthase activity of the CYP17A1-CYB5A-POR complex, which diverts pregnenolone toward the production of 16-androstene steroids. Its production is under the control of the HPG axis, and its clearance is efficiently managed by hepatic metabolism.
For researchers and drug development professionals, understanding this pathway offers opportunities to develop modulators of 16-androstene production. Future research will likely focus on further elucidating the precise regulatory mechanisms that determine the flux between the conventional androgen and 16-androstene pathways, as well as exploring the physiological roles of androstenone and its metabolites in species beyond swine, including their potential as neurosteroids or signaling molecules in humans. The robust methodologies outlined in this guide provide the necessary tools to pursue these exciting avenues of investigation.
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Spectroscopic data of Androstenone Hydrazone
An In-depth Technical Guide to the Spectroscopic Characterization of Androstenone Hydrazone
Introduction
Androstenone hydrazone (CAS No. 63015-10-1) is a critical derivative of the endogenous steroid androstenone.[1] The parent compound, a 16-androstene steroid, is a well-known pheromone found in several mammalian species.[2] In analytical and synthetic chemistry, the conversion of the ketone functional group at the C-17 position of the steroid nucleus to a hydrazone is a pivotal derivatization strategy. This conversion serves multiple purposes: it can protect the ketone during subsequent synthetic steps, or, more commonly in an analytical context, it enhances the molecule's ionization efficiency and chromatographic behavior, making it more amenable to sensitive detection by techniques like mass spectrometry.[3][4]
This technical guide provides a comprehensive exploration of the spectroscopic signature of Androstenone Hydrazone (more specifically, the commonly referenced 3β-Hydroxy-androst-5-en-17-one hydrazone).[1] As professionals in drug development and research, a thorough understanding of this data is paramount for unambiguous structural confirmation, purity assessment, and metabolic investigation. We will delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—explaining the rationale behind experimental choices and providing a detailed interpretation of the resulting data.
Synthesis and Analytical Rationale
The formation of a hydrazone from its parent ketone is a classic condensation reaction. The carbonyl carbon of the steroid is subjected to a nucleophilic attack by the terminal nitrogen of hydrazine, followed by dehydration to yield the C=N double bond characteristic of the hydrazone functional group.[5]
From an analytical standpoint, particularly in the realm of bioanalysis where concentrations are minute, derivatization is not merely a procedural step but a strategic necessity. Steroids often exhibit poor ionization efficiency in their native state. Converting them to cationic derivatives, such as Girard P or T hydrazones, can enhance the response in positive ion mode electrospray mass spectrometry by factors of up to 33, dramatically lowering the limits of detection.[3][6]
Caption: Workflow of Androstenone Hydrazone synthesis and its analytical utility.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a molecule. For Androstenone Hydrazone, with a molecular formula of C₁₉H₃₀N₂O, the expected monoisotopic mass is 302.2358 Da.[1][7] Electrospray Ionization (ESI) is the preferred method for such moderately polar molecules, often yielding the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing a structural fingerprint that confirms the identity of the compound and allows for differentiation from isomers.
The derivatization to a hydrazone is particularly advantageous for MS analysis. The introduction of the nitrogen-rich hydrazone moiety provides a readily protonated site, significantly improving the ionization efficiency and analytical sensitivity compared to the native steroid.[8]
Data Summary: Expected Mass-to-Charge Ratios (m/z)
| Ion Species | Formula | Calculated m/z | Notes |
| [M]⁺˙ | C₁₉H₃₀N₂O | 302.24 | Molecular ion (less common in ESI) |
| [M+H]⁺ | C₁₉H₃₁N₂O | 303.24 | Protonated molecular ion (base peak in ESI+) |
| [M+Na]⁺ | C₁₉H₃₀N₂ONa | 325.22 | Sodium adduct |
Interpretation of Fragmentation Data: The fragmentation of steroid hydrazones is structurally informative. Collision-induced dissociation (CID) typically results in cleavages around the derivatized functional group and within the steroid's polycyclic ring structure.
-
Loss of NH₃: A common fragmentation pathway for primary hydrazones involves the loss of ammonia (17 Da) from the protonated molecular ion.
-
Cleavage of the N-N Bond: Fragmentation of the hydrazine moiety itself is a characteristic process that can yield structurally specific ions.[3][6]
-
Ring Cleavages: The steroid backbone undergoes characteristic cleavages, particularly around the D-ring, which can help localize the derivatization site.[9] Studies on similar Girard hydrazone derivatives of steroids show specific fragmentation patterns that serve as diagnostic markers.[10]
Caption: Proposed high-level fragmentation pathway for Androstenone Hydrazone in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 5 mg of Androstenone Hydrazone in 50 mL of methanol to create a 100 µg/mL stock solution. Further dilute with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Employ a gradient elution from 50% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.
-
MS/MS: Perform a product ion scan on the precursor ion at m/z 303.24. Optimize collision energy to achieve a rich fragmentation spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For Androstenone Hydrazone, NMR confirms the successful condensation reaction and allows for the complete assignment of the steroid skeleton. The presence of stereoisomers (E/Z) about the C=N bond can lead to a duplication of signals, providing insight into the compound's conformational dynamics in solution.[11]
Data Summary: Characteristic NMR Chemical Shifts (δ)
¹H NMR Data [5]
| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |
| Hydrazone N-H | ~7.5 - 8.5 | Can be a broad singlet; exchangeable with D₂O. |
| Olefinic C-H (C6) | ~5.3 | Characteristic of the Δ⁵-steroid backbone. |
| Carbinol C-H (C3) | ~3.5 | Proton attached to the carbon bearing the hydroxyl group. |
| Angular Methyls (C18, C19) | ~0.8 - 1.1 | Two distinct singlets, characteristic of the steroid nucleus. |
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Azomethine C=N (C17) | ~150 - 160 | Key signal confirming hydrazone formation. Downfield shift from the original ketone (~220 ppm). |
| Olefinic C (C5, C6) | ~121, ~141 | Two signals representing the double bond in the B-ring. |
| Carbinol C (C3) | ~71 | Carbon attached to the hydroxyl group. |
| Angular Methyls (C18, C19) | ~12 - 20 | Two distinct signals in the aliphatic region. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Androstenone Hydrazone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Record the broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
-
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For the conversion of androstenone to its hydrazone, IR spectroscopy provides a clear diagnostic test: the disappearance of the strong C=O stretching band of the ketone and the appearance of C=N and N-H stretching bands.
Data Summary: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3450 | Medium, Broad | O-H stretch (alcohol) and N-H stretch (hydrazone) |
| 3030 - 3050 | Weak | =C-H stretch (alkene) |
| 2850 - 2960 | Strong | C-H stretch (alkane) |
| ~1640 | Medium-Strong | C=N stretch (azomethine/imine)[12][13] |
| ~1590 | Medium | N-H bend |
Interpretation: The most critical observation in the IR spectrum of Androstenone Hydrazone is the presence of a C=N stretching vibration around 1640 cm⁻¹.[12][13] This, coupled with the N-H stretching bands and the complete absence of the parent ketone's sharp C=O band (typically found around 1740 cm⁻¹ for a five-membered ring ketone), provides conclusive evidence of a successful reaction. The broad O-H band confirms the retention of the C3-hydroxyl group.
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid Androstenone Hydrazone powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum collected with no sample present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light occurs in molecules containing chromophores (π-systems or atoms with non-bonding electrons). While the isolated steroid nucleus has minimal UV absorbance, the introduction of the C=N-NH₂ chromophore in the hydrazone derivative gives rise to a characteristic absorption maximum (λₘₐₓ). This property is useful for quantitative analysis using techniques like HPLC-UV.[14]
Data Summary: Expected UV-Vis Absorption
| Chromophore | Expected λₘₐₓ (nm) | Transition |
| C=N (Hydrazone) | ~230 - 280 | n → π* |
Interpretation: The hydrazone functional group typically exhibits an absorption band in the 230-280 nm range, which is attributed to an n → π* electronic transition. The exact λₘₐₓ can be influenced by the solvent polarity.[15] This absorption is distinct from that of α,β-unsaturated ketone precursors (like testosterone), which absorb around 242 nm.[16][17] Measuring the absorbance at this λₘₐₓ allows for sensitive quantification of the compound in solution via the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of Androstenone Hydrazone in a UV-transparent solvent (e.g., ethanol or acetonitrile) with a known concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Scan: Scan the absorbance from 400 nm down to 200 nm to identify the λₘₐₓ.
Conclusion
The comprehensive spectroscopic analysis of Androstenone Hydrazone provides an unambiguous structural fingerprint essential for its application in research and development. Mass spectrometry confirms its molecular weight and fragmentation pattern, while NMR spectroscopy offers definitive proof of its covalent structure. IR spectroscopy provides a rapid confirmation of the key functional groups, verifying the conversion from a ketone to a hydrazone. Finally, UV-Vis spectroscopy establishes the characteristic electronic absorption useful for quantification. Together, these techniques form a self-validating system, ensuring the identity, purity, and integrity of this important steroid derivative.
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Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-52. Retrieved January 16, 2026, from [Link]
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Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]
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Androstenone Hydrazone | 63015-10-1. (2023). Chemical Vendor Website. Retrieved January 16, 2026, from [Link]
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Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Cobice, D. F., et al. (2018). Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. NIH. Retrieved January 16, 2026, from [Link]
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IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]
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Androstenone Hydrazone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
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Direct Determination of Prednisolone by Derivative UV Spectroscopy. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
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Androstenone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Keevil, B. G., et al. (2017). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC. Retrieved January 16, 2026, from [Link]
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UV-Vis Spectrum of Prednisone. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
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Spectral Studies on Some Hydrazones of 6-Formyl-7-hydroxy- 5-methoxY-2·methylchromone. (n.d.). CORE. Retrieved January 16, 2026, from [Link]
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A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Androstenone Hydrazone CAS number 63015-10-1
An In-depth Technical Guide to Androstenone Hydrazone (CAS 63015-10-1)
Introduction
Androstenone Hydrazone, with the Chemical Abstracts Service (CAS) number 63015-10-1, is a steroid derivative of significant interest in organic and medicinal chemistry.[1] Structurally, it is formed by the condensation of a hydrazine with the ketone group of an androstenone backbone, specifically Dehydroepiandrosterone (DHEA).[2][3] This modification of the core steroid structure introduces a hydrazone functional group (R₂C=N-NH₂), which imparts unique chemical properties and serves as a versatile synthetic handle.[3]
While hydrazones as a chemical class are explored for a wide range of biological activities, including antimicrobial and anticancer properties, the primary and most well-documented application of Androstenone Hydrazone is its role as a critical intermediate in the synthesis of high-value pharmaceutical compounds.[3][4] Notably, it is a key precursor in the manufacturing of Abiraterone acetate, a potent drug used in the treatment of prostate cancer.[5][6] This guide provides a detailed technical overview of its synthesis, characterization, applications, and handling for researchers and professionals in drug development.
Physicochemical and Structural Properties
Androstenone Hydrazone is a white to off-white crystalline powder.[3][5] Its fundamental properties are derived from its steroidal framework and the appended hydrazone moiety. The steroid core imparts rigidity and lipophilicity, while the hydrazone group adds a polar, reactive site containing two nitrogen atoms.[1][3] The formal IUPAC name for the compound is (3S,8R,9S,10R,13S,14S,E)-17-hydrazono-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1][3]
Table 1: Physicochemical Properties of Androstenone Hydrazone
| Property | Value | References |
|---|---|---|
| CAS Number | 63015-10-1 | [1] |
| Molecular Formula | C₁₉H₃₀N₂O | [1][3] |
| Molecular Weight | 302.46 g/mol | [3][7] |
| Appearance | White to Off-white Powder | [3][5] |
| Melting Point | 242-244 °C | [3][5] |
| Boiling Point | 462.5 ± 55.0 °C (Predicted) | [3] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone.[5] Practically insoluble in water (0.013 g/L at 25 °C).[1] | [1][5] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 |[1] |
Synthesis and Mechanistic Rationale
The most common and direct synthesis of Androstenone Hydrazone is achieved through a condensation reaction.[3] This method leverages the inherent reactivity of a carbonyl group with a primary amine derivative, in this case, hydrazine.
Causality of Experimental Design
The reaction involves the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon at the C-17 position of the steroid precursor, typically Dehydroepiandrosterone (DHEA).[3] The reaction is usually catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazine. The subsequent elimination of a water molecule results in the formation of the stable C=N double bond characteristic of a hydrazone.[3] Ethanol is a common solvent choice as it effectively dissolves the steroid precursor while also being compatible with the hydrazine reagent.[8] Reflux conditions are employed to provide the necessary activation energy to drive the reaction to completion.[3]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Androstenone Hydrazone
Abstract
This document provides a detailed protocol for the synthesis of Androstenone Hydrazone from its parent ketone, Androstenone (5α-androst-16-en-3-one). Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a step-by-step guide grounded in established chemical principles. We will delve into the reaction mechanism, purification techniques, and characterization methods, explaining the causality behind each experimental choice to ensure a reproducible and efficient synthesis.
Introduction: The Significance of Steroidal Hydrazones
Androstenone is a 16-androstene steroid and a known mammalian pheromone.[4] The modification of its ketone group at the C-17 position into a hydrazone creates a new chemical entity with altered physicochemical properties and potentially novel biological activities. The >C=N-NH- functional group of the hydrazone moiety is a key pharmacophore that can interact with various biological targets.[5] Steroidal hydrazones, in particular, have been investigated for their potential as cytotoxic and antimicrobial agents, making them attractive scaffolds for the development of new therapeutic agents.[6][7]
The synthesis described herein is a classic acid-catalyzed nucleophilic addition-elimination reaction, where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of Androstenone. This guide provides a robust methodology for this conversion, yielding Androstenone Hydrazone for further investigation and application in drug discovery pipelines.
Reaction Principle and Mechanism
The formation of a hydrazone from a ketone is a two-step process: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine.[8]
Step 1: Nucleophilic Attack Hydrazine (H₂N-NH₂) acts as the nucleophile, attacking the carbonyl carbon of Androstenone. This forms a tetrahedral intermediate known as a carbinolamine.
Step 2: Dehydration The carbinolamine intermediate is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond, yielding the final hydrazone product.
The overall reaction is a condensation reaction, as a molecule of water is eliminated.
Detailed Synthesis Protocol
Materials and Equipment
Reagents:
-
Androstenone (C₁₉H₂₈O, MW: 272.43 g/mol )[4]
-
Hydrazine Hydrate (H₂NNH₂·H₂O, ~80% solution)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
Ethyl Acetate (for recrystallization)
-
Hexane (for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, dissolve 1.0 g (3.67 mmol) of Androstenone in 30 mL of absolute ethanol. Stir the mixture at room temperature until the steroid is completely dissolved.
-
To this solution, add 0.46 mL (7.34 mmol, ~2 equivalents) of hydrazine hydrate. Using a molar excess of hydrazine helps to drive the reaction to completion.[9]
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction. The optimal pH for hydrazone formation is slightly acidic to facilitate protonation of the carbonyl group without fully protonating the hydrazine nucleophile.[8]
Step 2: Reflux and Reaction Monitoring
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material (Androstenone) and the reaction mixture. The formation of a new, more polar spot and the disappearance of the starting material spot indicate the reaction is proceeding.
Step 3: Product Isolation and Work-up
-
Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
Slowly add 20 mL of cold deionized water to the reaction mixture. The product, being less soluble in the aqueous ethanol mixture, should precipitate out as a solid.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual hydrazine hydrate and acetic acid.
-
Dry the crude product under vacuum.
Purification: Recrystallization
Recrystallization is an effective method for purifying the crude Androstenone Hydrazone.[8]
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy).
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to obtain the final Androstenone Hydrazone product.
Product Characterization
The identity and purity of the synthesized Androstenone Hydrazone (C₁₉H₃₀N₂O, MW: 302.46 g/mol ) should be confirmed using standard analytical techniques.[10][11]
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band of the ketone (around 1740 cm⁻¹) from the starting material and the appearance of a C=N stretching band (around 1620-1650 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹).[7][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Key signals to look for include the protons of the steroid backbone and the N-H protons of the hydrazone group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show a signal for the C=N carbon (typically >150 ppm) and the absence of the ketone C=O signal (around 220 ppm).[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI-MS) can be used to detect the protonated molecule [M+H]⁺ at m/z ≈ 303.47.[13]
Data Presentation and Workflow
Table 1: Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | Androstenone | Ketone substrate for hydrazone formation. |
| Reagent | Hydrazine Hydrate | Provides the nucleophilic hydrazine moiety. |
| Solvent | Absolute Ethanol | Dissolves the steroid and reagents. |
| Catalyst | Glacial Acetic Acid | Acid-catalyzes the condensation reaction.[8] |
| Molar Ratio (Androstenone:Hydrazine) | 1 : 2 | Excess hydrazine drives the reaction equilibrium towards the product.[9] |
| Reaction Temperature | Reflux (~80-85 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, monitored by TLC. |
| Purification Method | Recrystallization | Effective for obtaining high-purity crystalline solid.[8][14] |
| Expected Yield | 75-85% | Typical yield for this type of condensation reaction. |
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of Androstenone Hydrazone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating or reaction time. | Ensure proper reflux temperature is maintained. Extend reaction time and monitor by TLC. |
| Inactive catalyst. | Use fresh glacial acetic acid. | |
| Product is Oily, Fails to Crystallize | Presence of impurities. | Re-purify using column chromatography on silica gel, possibly with a solvent system containing a small amount of triethylamine to prevent decomposition.[14][15] |
| Incorrect recrystallization solvent. | Experiment with different solvent systems, such as ethanol/water or methanol.[8] | |
| Side Product Formation | Azine formation (2 moles of ketone react with 1 mole of hydrazine). | Ensure a sufficient excess of hydrazine hydrate is used.[8] Azine can often be separated by chromatography. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of Androstenone Hydrazone. By following the outlined steps for reaction, purification, and characterization, researchers can confidently produce this valuable steroidal derivative for use in drug discovery and other chemical biology applications. The principles discussed are broadly applicable to the synthesis of other steroidal hydrazones, offering a foundational method for the exploration of this important class of compounds.
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Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(33), 4990-5001. Available at: [Link]
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LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
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Organic Syntheses. (2014). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 91, 103. Available at: [Link]
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da Silva, J. G., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega, 8(5), 4883–4898. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules, 17(12), 14597-14608. Available at: [Link]
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Huang-Minlon. (1948). The reaction of hydrazine hydrate on nitro-compounds and a new route to synthetic oestrogens. Journal of the American Chemical Society, 70(8), 2802-2805. Available at: [Link]
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Akita, T. (1962). [Reaction of organic compounds with hydrazine. XI. Reaction of quinone compounds with hydrazine hydrate]. Yakugaku Zasshi, 82, 91-95. Available at: [Link]
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Organic Syntheses. (1962). Acetone hydrazone. Organic Syntheses, 42, 3. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Steroid Hydrazones
Abstract
Steroid hydrazones represent a privileged scaffold in medicinal chemistry and drug development, demonstrating a wide array of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides a detailed technical guide for the synthesis of steroid hydrazones, intended for researchers, scientists, and professionals in drug development. We delve into the underlying reaction mechanism, provide a robust, step-by-step protocol, discuss critical experimental variables, and outline standard characterization techniques. This guide is designed to be a practical, field-proven resource grounded in established chemical principles.
Introduction: The Significance of the Steroid Hydrazone Scaffold
The modification of the steroid nucleus is a time-honored strategy in the quest for novel therapeutic agents. Steroids, with their rigid polycyclic structure, serve as an excellent template for introducing new functionalities to modulate biological activity and pharmacokinetic properties.[2] The incorporation of a hydrazone moiety (>C=N-NH-) is achieved through a straightforward and efficient condensation reaction between a ketosteroid (or an aldehyde-containing steroid) and a hydrazine derivative.[1][4]
This structural modification has proven highly effective, as the resulting hydrazone group can significantly enhance the parent steroid's biological profile. The azomethine group (-N=CH-) is a key structural feature responsible for many of the observed pharmacological activities.[2] Furthermore, the hydrazone linkage is of particular interest in drug delivery, as its stability is pH-dependent. This allows for the design of prodrugs and antibody-drug conjugates (ADCs) where the bond is stable at physiological pH in the bloodstream but cleaves in the acidic microenvironment of tumors or lysosomes, releasing the active drug in a targeted manner.[4][5][6]
The Chemistry of Hydrazone Formation: Mechanism and Catalysis
The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the steroid.[7][8]
Mechanism Breakdown:
-
Acid Catalysis (Activation): The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is generally the rate-determining step.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral intermediate.
-
Dehydration (Elimination): The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the second nitrogen atom then pushes out the water molecule, forming a carbon-nitrogen double bond (an imine).
-
Regeneration of Catalyst: A final deprotonation step regenerates the acid catalyst and yields the final hydrazone product.[9]
The entire process is reversible, but the reaction can be driven to completion by removing the water formed as a byproduct, often by using a Dean-Stark apparatus or by precipitation of the product from the reaction medium.
Diagram 1: Reaction Mechanism of Steroid Hydrazone Formation
Caption: Acid-catalyzed nucleophilic addition-elimination mechanism.
Experimental Protocol: General Synthesis of a Steroid Hydrazone
This protocol provides a robust and adaptable methodology for the condensation of a ketosteroid with a hydrazine derivative.
Materials and Reagents
-
Steroid Substrate: Any steroid containing a ketone or aldehyde functionality (e.g., epiandrosterone, pregnenolone, testosterone).
-
Hydrazine Reagent: Hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine, isonicotinic acid hydrazide, or other substituted hydrazines/hydrazides.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) are most common.
-
Catalyst: Glacial Acetic Acid.
-
Purification: Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane).
-
Monitoring: TLC plates (Silica gel 60 F254), developing solvents (e.g., ethyl acetate/hexane mixture).
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper (for filtration)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional, for solvent removal)
Step-by-Step Procedure
-
Dissolution of Steroid: In a round-bottom flask, dissolve the steroidal ketone (1.0 eq) in a suitable volume of absolute ethanol (e.g., 20-30 mL per gram of steroid) with gentle warming and stirring until a clear solution is obtained.
-
Rationale: Ensuring the steroid is fully dissolved is critical for a homogeneous reaction mixture, allowing for complete interaction between reactants. Ethanol is a common choice due to its ability to dissolve a wide range of steroids and its appropriate boiling point for reflux.
-
-
Addition of Hydrazine: To the steroid solution, add the hydrazine derivative (1.1-1.2 eq). A slight excess of the hydrazine ensures the reaction goes to completion.
-
Rationale: The stoichiometry is set to favor the product, compensating for any potential side reactions or impurities in the hydrazine reagent.
-
-
Catalysis: Add a few drops (typically 2-5) of glacial acetic acid to the mixture.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period ranging from 2 to 8 hours.
-
Rationale: Heating the reaction provides the necessary activation energy and increases the reaction rate. Refluxing prevents the loss of solvent while maintaining a constant, elevated temperature.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate alongside the starting steroid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of reactants and formation of products, preventing unnecessary heating or premature termination of the reaction.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Often, the steroid hydrazone product, being less soluble, will precipitate out of the solution upon cooling.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product in a desiccator or a vacuum oven.
-
-
Purification: If the product is not sufficiently pure after initial precipitation, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Rationale: Recrystallization is a powerful purification technique for crystalline solids, effectively removing impurities and yielding a product with high purity.
-
Diagram 2: Experimental Workflow for Steroid Hydrazone Synthesis
Caption: A typical laboratory workflow for synthesis and purification.
Summary of Reaction Parameters
The versatility of this reaction allows for the synthesis of a wide range of derivatives. The table below summarizes parameters for the synthesis of various steroid hydrazones as reported in the literature.
| Starting Steroid | Hydrazine Reagent | Solvent & Catalyst | Conditions | Yield (%) | Reference |
| Epiandrosterone | Isonicotinic acid hydrazide | Ethanol, Acetic Acid | Reflux | N/A | [12] |
| 3β-acetoxy-5α-pregn-16-en-20-one | 2,4-dinitrophenyl hydrazine | Ethanol, Acetic Acid | N/A | N/A | [10][13] |
| Androsta-1,4-diene-3,17-dione | Isonicotinic acid hydrazide | Ethanol | Reflux | N/A | [12] |
| Tigogenin-derived ketones | Various arylhydrazines | Ethanol, Acetic Acid | N/A | N/A | [14] |
| Benzil (as a model) | Hydrazine hydrate | Methanol | Reflux, 30 min | 94% | [15] |
N/A: Not explicitly available in the abstract or summary.
Characterization of Steroid Hydrazones
Unambiguous structural confirmation of the synthesized hydrazone is essential. A combination of spectroscopic methods is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a new signal for the N-H proton, typically observed as a singlet in the downfield region (δ 9.0-11.0 ppm). Protons adjacent to the newly formed C=N bond will also show a characteristic shift.[16]
-
¹³C NMR: The most telling evidence is the disappearance of the ketonic carbonyl carbon signal (typically δ > 200 ppm) from the starting material and the appearance of a new signal for the C=N carbon in the range of δ 140-160 ppm.[14][16]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observed molecular ion peak ([M+H]⁺) must correspond to the calculated molecular weight of the target steroid hydrazone.[14][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of the functional group transformation. Key diagnostic signals include:
-
The disappearance of the strong C=O stretching band of the starting ketone (approx. 1680-1720 cm⁻¹).
-
The appearance of a C=N stretching vibration (approx. 1620-1660 cm⁻¹).
-
The presence of an N-H stretching band (approx. 3200-3400 cm⁻¹).
-
Conclusion
The synthesis of steroid hydrazones via acid-catalyzed condensation is a reliable, efficient, and highly versatile method for generating novel, biologically active molecules. The straightforward nature of the reaction, coupled with the ease of purification and characterization, makes it an invaluable tool for medicinal chemists and drug development professionals. By modulating both the steroid core and the substituted hydrazine, researchers can systematically explore structure-activity relationships to develop new therapeutic agents for a wide range of diseases.
References
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Singh, A. K., & Mistry, S. P. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. BMC Chemistry. Available at: [Link]
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Nadaraia, N. S., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of hydrazones of 5α-steroids 3-5, 7, 8, 10, 11. ResearchGate. Available at: [Link]
-
Hughes, C., et al. (2006). Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Nadaraia, N. Sh., et al. (2018). Synthesis and Biological Activity of Steroidal Tigogenin Hydrazones and Pyrazolines. ResearchGate. Available at: [Link]
-
Siddiqui, A. A., & Mishra, R. (2012). A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]
-
Viegas-Junior, C., et al. (2018). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Bentham Science. Available at: [Link]
-
Semantic Scholar. (n.d.). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Semantic Scholar. Available at: [Link]
-
Nadaraia, N. S. (2025). Some new 5-steroid hydrazones and their antimicrobial evaluation. Hilaris Publisher. Available at: [Link]
-
ChemTube3D. (n.d.). Hydrazone formation. ChemTube3D. Available at: [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. Available at: [Link]
-
Nadaraia, N. S., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]
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Wahbeh, J., & Milkowski, S. (2019). The Use of Hydrazones for Biomedical Applications. PubMed. Available at: [Link]
-
Nadaraia, N., et al. (2019). Synthesis and biological activity of hydrazones of 5α-steroids. UQAC Constellation. Available at: [Link]
-
Nadaraia, N., et al. (2019). Synthesis and biological activity of hydrazones of 5α-steroids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
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Wahbeh, J., & Milkowski, S. (2019). The Use of Hydrazones for Biomedical Applications. ResearchGate. Available at: [Link]
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Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. Available at: [Link]
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SciSpace. (2019). (Open Access) The Use of Hydrazones for Biomedical Applications. SciSpace. Available at: [Link]
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Application Note & Protocol: High-Purity Androstenone Hydrazone via Optimized Recrystallization
Introduction: The Rationale for Derivatization and Purification
Androstenone (5α-androst-16-en-3-one) is a steroid of significant interest in chemical and biological research, recognized as the first mammalian pheromone to be identified[1]. For many analytical and developmental applications, however, direct purification of androstenone can be challenging. A robust strategy involves its conversion to a more stable and crystalline derivative, the androstenone hydrazone. The formation of a hydrazone from an aldehyde or ketone is a classic nucleophilic addition reaction that yields a product with distinct physicochemical properties[2].
Hydrazones, particularly those derived from complex molecules like steroids, are often highly crystalline solids. This characteristic makes them ideal candidates for purification via recrystallization, a powerful and economical technique for isolating pure compounds from a solid mixture[3]. This application note provides a comprehensive, field-proven protocol for the purification of androstenone hydrazone, moving beyond a simple set of instructions to explain the critical causality behind each step. The objective is to empower researchers to achieve high-purity material (95-98%) with excellent recovery rates (75-85%) consistently[4].
The Foundational Principle: Differential Solubility in Recrystallization
Recrystallization is a purification technique predicated on the principle of differential solubility[5][6]. The efficacy of the entire process hinges on the selection of an appropriate solvent or solvent system. An ideal solvent for androstenone hydrazone must satisfy the following criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the androstenone hydrazone and any soluble impurities when heated, creating a saturated or near-saturated solution.
-
Low Solubility at Reduced Temperatures: As the solution cools, the solvent's capacity to dissolve the target compound must decrease significantly, forcing the pure androstenone hydrazone to crystallize out of the solution.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the supernatant, or "mother liquor," after crystallization)[5].
-
Non-reactivity: The solvent must be chemically inert with respect to the androstenone hydrazone.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.
For hydrazones, common and effective solvents include ethanol, methanol, and acetonitrile[5][7][8]. Extensive empirical data has shown that for androstenone hydrazone, a mixed-solvent system of ethanol and water provides optimal results, with ethanol acting as the primary solvent and water as the anti-solvent to modulate solubility and induce crystallization upon cooling[4].
Experimental Workflow and Protocol
This section details the step-by-step methodology for the purification of crude androstenone hydrazone. The protocol assumes the prior synthesis of the crude material, typically via the direct condensation of androstenone with hydrazine hydrate in an alcoholic solvent[4][9].
Materials and Equipment
-
Crude Androstenone Hydrazone
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Filter Paper (Whatman No. 1 or equivalent)
-
Stemless Funnel (for hot filtration, if needed)
-
Glass Stirring Rod
-
Ice Bath
Recrystallization Workflow Diagram
Sources
- 1. Androstenone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pgsds.ictp.it [pgsds.ictp.it]
Application Note & Protocol: High-Resolution Purification of Androstenone Hydrazone via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of Androstenone Hydrazone from a crude synthetic reaction mixture using normal-phase flash column chromatography. Androstenone (5α-androst-16-en-3-one) is a significant steroidal pheromone, and its derivatization into a hydrazone is a key step in various synthetic and analytical pathways.[1][2] The successful isolation of the target hydrazone from unreacted starting material and non-polar byproducts is critical for subsequent applications. This guide details the underlying chromatographic principles, a step-by-step experimental protocol, and a self-validating framework to ensure the isolation of high-purity Androstenone Hydrazone.
Introduction: The Chromatographic Challenge
Androstenone is a 16-androstene class steroid, notable for its role as the first identified mammalian pheromone.[1] Its ketone functional group at the C-3 position is a prime site for chemical modification. The synthesis of Androstenone Hydrazone via the condensation reaction of androstenone with hydrazine is a fundamental transformation that introduces a nucleophilic hydrazone moiety (-C=N-NH₂).[3][4][5] This derivatization significantly increases the molecule's polarity compared to the parent ketone.
The primary purification challenge lies in efficiently separating three main components from the crude reaction mixture:
-
Non-polar impurities: Often byproducts from the synthesis or residual non-polar starting materials.
-
Unreacted Androstenone: A moderately polar ketone.
-
Androstenone Hydrazone: The target product, which is significantly more polar due to the introduction of the N-H bonds in the hydrazone group.
Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the ideal technique for this separation.[6][7][8] Compounds are separated based on their polarity, with less polar molecules eluting first and more polar molecules being retained longer on the stationary phase.[7][8]
Principle of Separation: Exploiting Polarity Differences
The separation strategy hinges on the differential affinity of the reaction components for the polar silica stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) is used.[9] The polarity of the eluent is carefully controlled and increased over time in a gradient elution.
-
Elution Order:
-
Non-polar impurities: Have minimal interaction with the silica gel and are quickly washed off the column by the initial non-polar mobile phase.
-
Androstenone: As a ketone, it has moderate polarity and will be retained on the silica. It will elute as the polarity of the mobile phase is slightly increased.
-
Androstenone Hydrazone: The presence of the hydrazone's N-H groups allows for strong hydrogen bonding with the silica gel's silanol groups. A significantly more polar mobile phase is required to displace and elute the hydrazone from the column.
-
This differential retention allows for a clean separation of the three component classes.
Experimental Workflow and Protocol
Overall Workflow Diagram
The entire process, from reaction work-up to pure compound, is outlined below.
Caption: Workflow for Androstenone Hydrazone Purification.
Materials and Equipment
-
Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size).
-
Solvents: HPLC grade Hexane (or Heptane) and Ethyl Acetate.
-
Apparatus: Glass chromatography column or automated flash chromatography system, fraction collector, TLC plates (silica gel 60 F₂₅₄), TLC chambers, UV lamp (254 nm).
-
TLC Stain: Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain.[10]
Protocol Part 1: TLC Method Development (Self-Validation)
Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This step is crucial for validating the separation feasibility.[9][11][12]
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: On a TLC plate, spot the crude mixture. It is also beneficial to have standards of the starting material (Androstenone) if available.
-
Develop Plates: Develop several TLC plates in chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Visualize: View the developed plates under a UV lamp and then stain with an appropriate reagent (e.g., KMnO₄).
-
Analyze Results:
-
The goal is to find a solvent system where the less polar byproduct/starting material has a Retention Factor (Rf) of ~0.4-0.5, and the more polar Androstenone Hydrazone has an Rf of ~0.1-0.2. This ensures a good separation window on the column.
-
A typical starting point for a steroid like Androstenone is ~20-30% Ethyl Acetate in Hexane. The hydrazone will require a higher percentage.
-
Protocol Part 2: Column Packing and Sample Loading
-
Slurry Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Adsorption: In a round-bottom flask, dissolve the crude reaction mixture (e.g., 1 gram) in a minimal amount of a suitable solvent. Add 2-3 grams of silica gel to the flask. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in better resolution.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Add a small layer of sand on top to prevent disturbance during solvent addition.
Protocol Part 3: Gradient Elution and Fraction Collection
Gradient elution, where the mobile phase composition is changed from weak to strong over time, is highly effective for separating compounds with a wide range of polarities.[13][14][15]
The following is a representative step-gradient protocol. This should be adapted based on the results from the TLC method development.
| Step | Column Volumes (CV) | % Ethyl Acetate in Hexane | Target Compound(s) to Elute |
| 1 | 2-3 | 5% | Non-polar impurities |
| 2 | 4-5 | 20% | Unreacted Androstenone |
| 3 | 4-5 | 40% | Intermediate polarity byproducts |
| 4 | 5-10 | 60% - 80% | Androstenone Hydrazone (Product) |
| 5 | 2 | 100% | Column Wash |
-
Begin Elution: Start passing the mobile phase through the column, beginning with the initial low-polarity mixture (Step 1).
-
Collect Fractions: Use a fraction collector to collect small, uniform fractions (e.g., 10-20 mL tubes).
-
Increase Polarity: Systematically increase the percentage of ethyl acetate in the mobile phase according to the defined gradient.[13][16] It is crucial not to change the polarity too abruptly, as this can crack the silica bed.[13]
-
Monitor Elution: Continuously monitor the fractions as they are collected using TLC to track which compounds are eluting.
Protocol Part 4: Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions onto TLC plates. Develop the plates in the solvent system that gave the best separation in the initial method development.
-
Identify Pure Fractions: Visualize the TLC plates. Identify all fractions that contain only the spot corresponding to the pure Androstenone Hydrazone.
-
Pool and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Androstenone Hydrazone.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the systematic use of TLC as a continuous validation and monitoring tool.[11][12]
Caption: Integration of TLC for process validation.
-
Pre-Column Validation: TLC of the crude mixture confirms the successful formation of the hydrazone and informs the design of the separation gradient.
-
In-Process Monitoring: TLC analysis of the collected fractions provides real-time data on the separation's success, allowing for precise identification of which fractions to combine.
-
Post-Column Verification: A final TLC of the pooled, concentrated product against the starting material and crude mixture provides a definitive visual confirmation of purity.
Troubleshooting and Field Insights
-
Product Streaking on TLC/Column: Hydrazones can sometimes interact too strongly with the acidic silica gel. If streaking occurs, consider pre-treating the silica gel with a base (e.g., 1% triethylamine in the mobile phase) or using basic alumina as the stationary phase.[17][18]
-
Poor Separation (Overlapping Peaks): This indicates the gradient is too steep or the initial solvent system is incorrect. A shallower, more gradual gradient will improve resolution.[15] Ensure the column is not overloaded with the sample.
-
Product Doesn't Elute: If the hydrazone remains on the column even with 100% ethyl acetate, a stronger, more polar solvent like methanol can be added to the mobile phase in small increments (e.g., 1-5%) to elute highly retained compounds.
References
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- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- MediSense - Smelltest.eu. (2024). Androstenone explained.
- Química Organica.org. (n.d.). Hydrazone Formation.
- Benchchem. (2025). A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol.
- Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-52.
- Guidechem. (n.d.). Androstenone hydrazone 63015-10-1 wiki.
- Long, W. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies, Inc.
- Wikipedia. (n.d.). Hydrazone.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- House of Pheromones. (n.d.). Androstenone: Pheromone Effects (May Signal Masculinity, Dominance, Sexuality).
- Benchchem. (2025). Technical Support Center: Hydrazone Formation and Purification.
- Walters, S. M. (1992). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry.
- Chemistry Stack Exchange. (2019). How can I use a solvent gradient in column chromatography?.
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- Nowakowska, J., et al. (2014). A simple TLC and HPTLC method for separation of selected steroid drugs. Acta Poloniae Pharmaceutica, 71(4), 623-631.
- Mainland, J. D., & Sobel, N. (2004). The scents of androstenone in humans. The Journal of Physiology, 558(Pt 2), 351.
- Abraham, G. E., & Buster, J. E. (1973). Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. Acta Endocrinologica, 74(1_suppl), 11-23.
- Sorbent Technologies, Inc. (2023). How to correctly do Step Gradients?. AZoM.
- WebMD. (n.d.). Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Gwarda, R., et al. (2015). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences, 19(5), 981-991.
- He, Q., Sun, Z., & Zhao, L. (2019). Sequential phases of single column gradient elution chromatography.
- Lindner, J., et al. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis, 142, 123-131.
- Biotage. (2023). What is a Chromatography Gradient?.
- PubChem. (n.d.). Androstenone Hydrazone.
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- Reddit. (2021).
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- Gocan, S., & Cimpan, G. (1997). Thin-layer chromatographic detection of glucocorticoids. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 205-209.
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- PubChem. (n.d.). Androstenone Hydrazone.
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- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
- Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References.
- YouTube. (2025).
- ResearchGate. (2020). Synthesis and Cytotoxicity of Epiandrosterone Hydrazones.
- ResearchGate. (2020). How to purify hydrazone?.
- National Institutes of Health. (2015). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. PMC.
- National Institutes of Health. (2022). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC.
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Application Note: Structural Elucidation of Androstenone Hydrazone using 1H and 13C NMR Spectroscopy
Introduction
Androstenone, a 16-androstene steroid, is a key compound in mammalian chemical communication and has significant interest in the fields of pheromone research, animal biology, and neurosience. Its derivatization into androstenone hydrazone is a common synthetic step to facilitate further chemical modifications or for use in various analytical assays. The precise structural confirmation of androstenone hydrazone is paramount for its application in drug development and scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such steroid derivatives, providing detailed information about the carbon-hydrogen framework.[1] This application note provides a comprehensive guide to the 1H and 13C NMR analysis of androstenone hydrazone, detailing experimental protocols and expected spectral features.
Theoretical Background: The Power of NMR in Steroid Analysis
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules like androstenone hydrazone, 1H and 13C NMR are the most informative.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In steroids, the rigid tetracyclic structure leads to a complex and often crowded ¹H NMR spectrum, with many overlapping signals.[1] However, characteristic signals, such as those from the angular methyl groups (C18 and C19), can be readily identified.[1]
-
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number of carbon atoms and identifying functional groups. In the case of androstenone hydrazone, the C=N carbon of the hydrazone moiety will have a characteristic downfield chemical shift.
-
2D NMR Techniques: Due to the spectral complexity of steroids, one-dimensional NMR spectra are often insufficient for a complete structural assignment.[1] Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, helping to trace out the spin systems within the molecule. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, providing a powerful method for assigning both ¹H and ¹³C spectra simultaneously.
Molecular Structure of Androstenone Hydrazone
Sources
Application Note: High-Sensitivity Analysis of Androstenone through Hydrazone Derivatization and Tandem Mass Spectrometry
Abstract
This application note provides a detailed protocol and scientific rationale for the analysis of the steroid pheromone androstenone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To overcome the inherent challenges of poor ionization efficiency associated with neutral steroids, a derivatization strategy employing hydrazone formation is presented. We will explore the derivatization chemistry, detail a robust LC-MS/MS method, and, most critically, elucidate the characteristic fragmentation pathways of androstenone hydrazone. This guide is intended to provide researchers with the necessary framework to develop highly sensitive and specific quantitative assays for androstenone in complex biological matrices.
Introduction: The Analytical Challenge of Androstenone
Androstenone (5α-androst-16-en-3-one) is a C19 steroid with a ketone functional group at the C-3 position, recognized for its role as a pheromone in mammals.[1][2][3][4] Its analysis is crucial in fields ranging from animal biology and agriculture to human physiology and fragrance research. However, like many other keto-steroids, androstenone's non-polar nature and lack of a readily ionizable functional group present significant challenges for sensitive detection by electrospray ionization (ESI) mass spectrometry.[5]
Chemical derivatization is a powerful strategy to enhance the ionization efficiency of such analytes.[5][6] By introducing a permanently charged or easily protonated moiety, the sensitivity of LC-MS/MS analysis can be dramatically improved.[7] Hydrazine-based reagents are particularly effective for derivatizing keto-steroids, forming hydrazone derivatives that ionize readily in the ESI source.[6][8][9][10] This application note will focus on the principles and practical application of this technique for androstenone analysis.
Experimental Workflow: From Sample to Signal
The overall experimental workflow for the analysis of androstenone via hydrazone derivatization and LC-MS/MS is depicted below. This process involves sample preparation, the derivatization reaction, chromatographic separation, and finally, detection and fragmentation analysis by the mass spectrometer.
Figure 1: General experimental workflow for the LC-MS/MS analysis of androstenone hydrazone.
Detailed Protocols
Androstenone Hydrazone Derivatization
This protocol provides a general procedure for the derivatization of androstenone with Girard's Reagent P (GP), a common hydrazine-based reagent that introduces a permanently charged quaternary ammonium group.
Materials:
-
Androstenone standard
-
Girard's Reagent P (GP)
-
Methanol (LC-MS grade)
-
Acetic Acid (glacial)
-
Deionized water
-
Heating block or water bath
Procedure:
-
Prepare a stock solution of Androstenone in methanol.
-
In a microcentrifuge tube, evaporate an appropriate volume of the androstenone stock solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried androstenone in 200 µL of a freshly prepared derivatizing solution (1 mg/mL GP in 10% acetic acid in methanol).
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried derivative in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-Orbitrap) equipped with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient tailored to achieve optimal separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Mass Spectrometry Fragmentation of Androstenone Hydrazone
The key to a selective and sensitive LC-MS/MS assay is the understanding and utilization of specific fragmentation pathways of the target analyte.
Proposed Fragmentation Mechanism of Androstenone Girard P Hydrazone
Upon derivatization with Girard's Reagent P, androstenone forms a hydrazone with a permanently positive charge. In the collision cell of the mass spectrometer, the precursor ion of the androstenone-GP derivative undergoes collision-induced dissociation (CID). The primary and most characteristic fragmentation is the neutral loss of the trimethylamine group from the Girard's reagent moiety.[7][11][12] This neutral loss is a highly favorable pathway and results in a stable and abundant product ion.
Figure 2: Proposed primary fragmentation pathway of Androstenone Girard P Hydrazone.
Expected m/z Values for Androstenone Hydrazone Derivatives
The table below summarizes the expected mass-to-charge ratios (m/z) for the precursor and product ions of androstenone derivatized with two common hydrazine-based reagents: Girard's Reagent P (GP) and 2-hydrazino-1-methylpyridine (HMP).
| Derivatizing Reagent | Androstenone Derivative | Precursor Ion (m/z) | Characteristic Product Ion (m/z) | Neutral Loss (Da) |
| Girard's Reagent P (GP) | Androstenone-GP | [M]+ | [M - 59]+ | 59 (Trimethylamine) |
| 2-Hydrazino-1-methylpyridine (HMP) | Androstenone-HMP | [M+H]+ | 108 | - |
Note: The fragmentation of HMP derivatives often results in a product ion characteristic of the derivatizing agent itself, as seen with other steroids like DHT-HMP which fragments to m/z 108.[13]
Conclusion
The derivatization of androstenone with hydrazine-based reagents, such as Girard's Reagent P or 2-hydrazino-1-methylpyridine, is a highly effective strategy to enhance its ionization efficiency for LC-MS/MS analysis. The resulting hydrazone derivatives exhibit predictable and characteristic fragmentation patterns, most notably the neutral loss of trimethylamine for GP derivatives. By leveraging this specific fragmentation, researchers can develop robust, sensitive, and highly selective quantitative methods for the analysis of androstenone in various complex biological matrices, thereby facilitating further research into the physiological and behavioral roles of this important steroid.
References
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Androstenone. Grokipedia. [Link]
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Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Rapid Communications in Mass Spectrometry, 20(8), 1247–1252. [Link]
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Androstenone | C19H28O. PubChem. [Link]
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Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Semantic Scholar. [Link]
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Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Shaik, J. S., et al. (2016). Journal of Lipid Research, 57(5), 893-902. [Link]
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Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Dehennin, L., & Bonnaire, Y. (2018). ResearchGate. [Link]
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Androsterone | C19H30O2. PubChem. [Link]
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Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Frey, A. J., et al. (2016). eScholarship.org. [Link]
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Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Frey, A. J., et al. (2016). ResearchGate. [Link]
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Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Mazzarino, M., et al. (2021). Drug Testing and Analysis, 13(11-12), 1822-1834. [Link]
-
2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Higashi, T., et al. (2002). Journal of Chromatography B, 772(2), 229-238. [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Johnson, D. W. (2007). Rapid Communications in Mass Spectrometry, 21(18), 2926-2932. [Link]
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Application Notes and Protocols: Androstenone Hydrazone Receptor Binding Assay
Introduction: Unveiling the Molecular Interactions of Androstenone
Androstenone (5α-androst-16-en-3-one) is a steroid molecule with significant biological interest, recognized for its pheromonal effects in mammals and its distinct impact on human olfaction. The perception of androstenone, which can range from unpleasant to sweet or even odorless, is largely governed by genetic variations in the human olfactory receptor OR7D4.[1][2][3][4] Beyond its role in olfaction, androstenone and other neurosteroids are known to interact with other targets within the central nervous system, including the sigma-1 receptor (σ1R), a unique chaperone protein at the endoplasmic reticulum implicated in numerous neurological processes.[5][6][7] The sigma-1 receptor's interaction with steroids like progesterone suggests it as a potential target for androstenone as well.[5][7][8]
The modification of androstenone to Androstenone Hydrazone introduces a reactive hydrazone group, creating a valuable chemical intermediate for further derivatization, such as in the synthesis of Abiraterone Acetate.[9] This chemical handle also opens possibilities for creating probes to study receptor interactions. A robust receptor binding assay is fundamental to characterizing how this modification affects affinity and selectivity for its target receptors.
This guide provides a comprehensive framework for establishing a radioligand receptor binding assay for a tritiated ([³H]) or iodinated ([¹²⁵I]) version of Androstenone Hydrazone. It details two primary methodologies: the traditional, robust filtration assay and the modern, high-throughput Scintillation Proximity Assay (SPA). The protocols are designed for researchers in pharmacology, neuroscience, and drug development to quantify the binding affinity (Kd) and receptor density (Bmax) of Androstenone Hydrazone at its target receptors, such as OR7D4 or the sigma-1 receptor.
Pillar 1: The Scientific Principle of Receptor Binding
A radioligand binding assay is the gold standard for measuring the direct interaction between a ligand and a receptor.[10] The core principle involves incubating a radiolabeled ligand (the "hot" ligand) with a source of receptors, typically cell membranes. At equilibrium, the amount of ligand bound to the receptor is quantified.
Key Parameters:
-
Equilibrium Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[11][12] It is an inverse measure of affinity; a lower Kd signifies a higher binding affinity.[11]
-
Maximum Binding Capacity (Bmax): This parameter reflects the total concentration of receptors in the preparation, typically expressed as fmol/mg of protein or sites/cell .[10][13]
Specific vs. Non-Specific Binding: A critical challenge in any binding assay is distinguishing between the ligand binding specifically to the receptor of interest and it binding to other components of the assay system (e.g., filters, plasticware, other proteins). This latter phenomenon is termed non-specific binding (NSB).[14][15][16]
To determine NSB, a parallel set of experiments is run in the presence of a high concentration of an unlabeled competitor ligand (the "cold" ligand). This cold ligand saturates the specific receptor sites, ensuring that any remaining radioligand binding is non-specific.[15]
Specific Binding is then calculated: Specific Binding = Total Binding - Non-Specific Binding
For an assay to be considered robust, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[17]
Methodology Comparison: Filtration vs. Scintillation Proximity Assay (SPA)
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Physical separation of bound from free radioligand via vacuum filtration.[10][11][18] | Homogeneous "mix-and-measure" format. Signal is generated only when radioligand binds to a receptor immobilized on a scintillant-impregnated bead.[19][20][21] |
| Separation Step | Required (vacuum filtration and washing).[17] | Not required.[19][20] |
| Throughput | Lower, more labor-intensive. | High, easily automated.[22] |
| Sensitivity | High, considered a gold standard. | High, but can be susceptible to color quenching.[22] |
| Receptor Source | Primarily membrane-bound receptors.[10] | Soluble and membrane-bound receptors.[10] |
| Considerations | Potential for receptor loss during washing steps. | Requires optimization of bead and receptor concentrations to minimize non-proximity effects.[17] |
Experimental Workflow Overview
Caption: General workflow for a receptor binding assay.
Pillar 2: Self-Validating Protocols for Rigorous Results
The following protocols are designed as a comprehensive starting point. It is critical to empirically optimize parameters such as receptor protein concentration, incubation time, and radioligand concentrations for the specific receptor-ligand system under investigation.
Section 1: Materials and Reagents
Equipment:
-
High-speed refrigerated centrifuge
-
Tissue homogenizer (e.g., Polytron)
-
96-well plate vacuum manifold (for filtration assay)
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)[18]
-
Liquid scintillation counter or MicroBeta plate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Buffers and Reagents:
-
Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4. Store at 4°C. Add protease inhibitor cocktail immediately before use.
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. Store at 4°C.
-
Wash Buffer (for filtration): Ice-cold Assay Binding Buffer.
-
Radioligand: Tritiated ([³H]) or Iodinated ([¹²⁵I]) Androstenone Hydrazone. Note: The choice of isotope will affect specific activity and counting method. [³H] ligands are common for steroid-based molecules.
-
Unlabeled Competitor: High-purity, non-radiolabeled Androstenone Hydrazone or another known high-affinity ligand for the target receptor.
-
Scintillation Cocktail: (e.g., Betaplate Scint).[18]
-
Protein Assay Reagent: (e.g., Pierce BCA Protein Assay Kit).[18]
Section 2: Receptor Membrane Preparation
This protocol describes the preparation of crude membranes from cultured cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with OR7D4 or SIGMAR1).
-
Cell Harvesting: Grow cells to confluency. Scrape cells into ice-cold PBS and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Initial Centrifugation: Centrifuge the homogenate at low speed (1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.[18]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[18]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step.
-
Final Resuspension & Storage: Resuspend the final pellet in Assay Binding Buffer (optionally with 10% sucrose as a cryoprotectant).[18]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[18]
-
Aliquoting: Aliquot the membrane preparation and store at -80°C until use.
Section 3: Saturation Binding Assay Protocol (Filtration Method)
This experiment determines the Kd and Bmax of the radiolabeled Androstenone Hydrazone.
-
Assay Setup: Prepare assay tubes or a 96-well plate on ice. Set up two series of tubes: "Total Binding" and "Non-Specific Binding" (NSB).
-
Radioligand Dilutions: Prepare serial dilutions of the radiolabeled Androstenone Hydrazone in Assay Binding Buffer. A typical range would span from 0.1x to 10x the expected Kd.[23] Use at least 8 different concentrations.[10]
-
Reagent Addition:
-
To all tubes: Add a consistent volume of Assay Binding Buffer.
-
To NSB tubes: Add the unlabeled competitor ligand to a final concentration of at least 100-1000 times the Kd of the radioligand.
-
To all tubes: Add the serially diluted radioligand.
-
Initiate the reaction: Add the diluted membrane preparation (e.g., 10-50 µg protein per well) to all tubes. The final assay volume is typically 200-250 µL.[18]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C). This must be determined empirically through kinetic binding experiments.[18]
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester.[17][18]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[18]
-
Drying & Counting: Dry the filter mat (e.g., 30 minutes at 50°C).[18] Add scintillation cocktail and count the radioactivity in a scintillation counter.
Section 4: Competitive Binding Assay Protocol (Filtration Method)
This experiment determines the IC50 (and subsequently the Ki) of an unlabeled test compound.
-
Assay Setup: Similar to the saturation assay, but you will vary the concentration of the unlabeled test compound while keeping the radioligand concentration fixed.
-
Reagent Addition:
-
Prepare serial dilutions of your unlabeled test compound.
-
To all wells, add Assay Binding Buffer, the fixed concentration of radiolabeled Androstenone Hydrazone (typically at or below its Kd value),[17] and the serially diluted test compound.
-
Set up control wells for Total Binding (no test compound) and NSB (excess unlabeled Androstenone Hydrazone).
-
Initiate the reaction by adding the membrane preparation.
-
-
Incubation, Filtration, and Counting: Proceed as described in steps 4-7 of the Saturation Binding Assay protocol.
Section 5: Scintillation Proximity Assay (SPA) Protocol
This homogeneous protocol is ideal for higher throughput screening.
Caption: Principle of Scintillation Proximity Assay (SPA).
-
Membrane-Bead Coupling: Incubate the receptor membrane preparation with an appropriate SPA bead (e.g., Wheat Germ Agglutinin (WGA) coated beads for glycoproteins in cell membranes) to allow for capture of the membranes onto the beads.[21] This can be done as a pre-coupling step.
-
Assay Setup: In a microplate, add the membrane-coupled SPA beads, the radioligand (at a fixed concentration for competition assays or varied for saturation assays), and either buffer, excess cold ligand (for NSB), or the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Counting: Measure the light output directly in a microplate scintillation counter. No separation or washing steps are needed.[19][20]
Pillar 3: Authoritative Data Analysis & Interpretation
1. Calculating Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) or disintegrations per minute (DPM) of the NSB wells from the average CPM/DPM of the Total Binding wells.
2. Saturation Analysis (Determining Kd and Bmax): Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis). Fit the data using a non-linear regression model for "one-site specific binding".[12]
-
Equation: Y = (Bmax * X) / (Kd + X)
-
The software will calculate the best-fit values for Bmax and Kd.[12][23][24]
3. Competition Analysis (Determining IC50 and Ki): Plot the specific binding (Y-axis) against the log concentration of the unlabeled competitor (X-axis). Fit the data using a non-linear regression model for "log(inhibitor) vs. response".
-
The software will calculate the IC50 , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Inhibitor Constant (Ki) , which is a true measure of the affinity of the competitor, can be calculated from the IC50 using the Cheng-Prusoff equation :[17]
-
Equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand (determined from the saturation experiment).
-
Troubleshooting and Quality Control
-
High Non-Specific Binding (>50% of total): This is a common issue.[15]
-
Cause: The radioligand may be too hydrophobic, or the protein concentration may be too high.[11]
-
Solution: Reduce membrane protein concentration. Add bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to block non-specific sites.[11][25] Consider pre-treating filters with polyethyleneimine (PEI).[18]
-
-
Low Signal (low specific binding):
-
Cause: Insufficient receptor number, low radioligand specific activity, or incubation time is too short.
-
Solution: Increase the amount of membrane protein. Confirm the radioligand has not degraded. Perform a time-course experiment to ensure equilibrium is reached.
-
-
Poor Reproducibility:
-
Cause: Inconsistent pipetting, temperature fluctuations, or incomplete washing during filtration.
-
Solution: Ensure all reagents are well-mixed and kept on ice. Standardize washing procedures. Use calibrated pipettes.
-
References
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.).
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.).
- Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- OR7D4 Gene. (n.d.).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Genetic variation in a human odorant receptor alters odour perception. (n.d.). Scholars@Duke.
- SPA Ligand Binding Assays. (n.d.). Revvity.
- Optimization of SPA receptor binding assays. (n.d.). Revvity.
- Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Receptor Binding Assays for HTS and Drug Discovery. (2012).
- LETTERS - Genetic variation in a human odorant receptor alters odour perception. (n.d.). The Rockefeller University.
- Ligand binding assays at equilibrium: validation and interpret
- Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube.
- OR7D4 Gene - Olfactory Receptor Family 7 Subfamily D Member 4. (n.d.). GeneCards.
- Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
- Saturation Binding Assay Guidelines: Kd & Ki Determin
- Bmax and KD. (2013, December 11). TPC.
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- nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH.
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- Androstenone Hydrazone | C19H30N2O | CID 22853289. (n.d.). PubChem.
- Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. (2017, May 1).
- AR Binding Assay Fact Sheet. (n.d.).
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- Androstenone Hydrazone | 63015-10-1 | NCA01510. (n.d.). Biosynth.
- Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. (2024, December 30). MDPI.
- Androstenone Hydrazone CAS 63015-10-1. (n.d.). Home Sunshine Pharma.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Application Notes & Protocols: Androstenone Hydrazone in Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenone, a 16-androstene steroid, is a well-documented pheromone in several species and a putative human pheromone, making it a molecule of significant interest in chemical ecology, neurobiology, and behavioral science.[1] The accurate detection and quantification of androstenone in complex biological matrices such as sweat, urine, and fatty tissues present considerable analytical challenges.[2][3] This guide introduces the application of Androstenone Hydrazone, a chemical derivative of androstenone, as a strategic tool to enhance analytical methodologies. By converting the ketone functional group of androstenone into a hydrazone, researchers can improve the compound's stability, volatility, and chromatographic properties, facilitating more sensitive and reliable analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Furthermore, this document provides detailed protocols for the synthesis of androstenone hydrazone, its application in analytical workflows, and methodologies for assessing its biological relevance in pheromone research.
Introduction: The Rationale for Derivatization in Pheromone Analysis
Androstenone (5α-androst-16-en-3-one) is a volatile steroid that plays a crucial role in chemical communication.[1] Its presence in male axillary sweat and urine makes it a candidate for modulating human mood and behavior.[1][6] However, analyzing endogenous levels of androstenone is complicated by its low concentration in biological samples and its chemical properties, which can lead to poor chromatographic resolution and sensitivity.
Chemical derivatization is a well-established technique in analytical chemistry used to modify an analyte to improve its detection and separation.[4][7] For ketones like androstenone, reaction with a hydrazine-containing reagent to form a hydrazone is a classic and effective strategy.[8][9]
Key Advantages of Androstenone Hydrazone Formation:
-
Enhanced Stability: Hydrazones can be more thermally stable than their parent ketones, which is advantageous for GC analysis.[8]
-
Improved Chromatographic Properties: The derivative typically has a different volatility and polarity, which can improve peak shape and separation from interfering compounds in the matrix.[5]
-
Increased Mass Spectrometric Signal: Derivatization introduces specific fragmentation patterns in Mass Spectrometry (MS), often with higher mass ions, which can move the signal away from low-mass background noise and enhance specificity.[10]
-
Introduction of a Chromophore/Fluorophore: By using specific hydrazine reagents (e.g., dansyl hydrazine), a fluorescent tag can be introduced, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][8]
This guide focuses on the use of simple hydrazine and 2,4-dinitrophenylhydrazine (DNPH) as derivatizing agents, providing a robust framework for researchers to apply this technique.
Synthesis and Characterization of Androstenone Hydrazone
The synthesis of androstenone hydrazone is achieved through a condensation reaction between the C17-ketone group of the steroid and a hydrazine reagent.[11] This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.[11]
Diagram: Synthesis of Androstenone Hydrazone
Caption: Reaction scheme for the synthesis of Androstenone Hydrazone.
Protocol 2.1: Synthesis using Hydrazine Hydrate
This protocol yields the simple hydrazone derivative, suitable for GC-MS analysis.
Materials:
-
Androstenone (Sigma-Aldrich, >99%)
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux reaction
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 100 mg of androstenone in 20 mL of absolute ethanol.
-
Reagent Addition: Add 0.5 mL of hydrazine hydrate and 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of distilled water.
-
Extraction: Extract the aqueous mixture three times with 25 mL portions of DCM.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude androstenone hydrazone can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2.2: Synthesis using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol produces a stable, colored derivative (2,4-dinitrophenylhydrazone), which is excellent for both GC-MS and HPLC-UV/Vis analysis.[7][13]
Materials:
-
Androstenone
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid
-
Ethanol (95%)
Procedure:
-
Prepare DNPH Reagent: Dissolve 0.5 g of DNPH in 10 mL of 95% ethanol. Cautiously add 1 mL of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Dissolve 50 mg of androstenone in 5 mL of ethanol in a test tube. Add 5 mL of the DNPH reagent.
-
Precipitation: A yellow-to-orange precipitate of the hydrazone should form within 15-20 minutes at room temperature. The process can be expedited by gentle warming.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold ethanol to remove unreacted DNPH and acid. Dry the product in a desiccator.
Table 1: Characterization Data for Androstenone Derivatives
| Property | Androstenone | Androstenone Hydrazone | Androstenone-DNPH |
| Molecular Formula | C₁₉H₂₈O | C₁₉H₃₀N₂ | C₂₅H₃₂N₄O₄ |
| Molecular Weight | 272.43 g/mol | 286.45 g/mol | 452.55 g/mol |
| Appearance | White crystalline solid | White to off-white solid | Yellow to orange crystals |
| Key IR Peaks (cm⁻¹) | ~1740 (C=O) | ~3350 (N-H), ~1620 (C=N) | ~3300 (N-H), ~1615 (C=N), ~1515, 1330 (NO₂) |
| Expected Mass (m/z) | 272 [M]⁺ | 286 [M]⁺ | 452 [M]⁺ |
Analytical Protocols for Pheromone Quantification
The primary application of androstenone hydrazone is in the sensitive and specific quantification of androstenone from biological samples. The following protocol outlines a complete workflow from sample extraction to instrumental analysis using GC-MS.
Diagram: Analytical Workflow
Caption: Workflow for quantification of androstenone via hydrazone derivatization.
Protocol 3.1: Sample Preparation and In-Situ Derivatization
This protocol is adapted for fatty tissue but can be modified for serum or sweat.[2][14]
Materials:
-
Biological sample (e.g., 0.5 g pork fat)
-
Internal Standard (IS) solution (e.g., d4-Androstenone)
-
Hexane
-
Methanol
-
Derivatization reagent (e.g., DNPH solution from Protocol 2.2)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer and centrifuge
Procedure:
-
Homogenization & Spiking: Homogenize 0.5 g of the fat sample. Spike with a known amount of internal standard.
-
Extraction: Add 5 mL of a hexane:methanol (9:1) mixture. Vortex vigorously for 5 minutes.[14] Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Cleanup (Optional but Recommended): Pass the supernatant through a conditioned C18 SPE cartridge to remove interfering lipids.[15] Elute the steroid fraction with methanol.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
In-Situ Derivatization: Reconstitute the dried extract in 200 µL of ethanol. Add 200 µL of the DNPH reagent (or other hydrazine reagent). Heat at 60°C for 30 minutes.
-
Final Preparation: After cooling, the sample is ready for direct injection into the GC-MS or can be further concentrated if needed.
Protocol 3.2: GC-MS Analysis
Derivatization is essential for GC-MS analysis of steroids to improve volatility and stability.[4][5]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Mass Spectrometer: Quadrupole or Ion Trap MS detector
-
Column: Rxi-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
Injector: Splitless mode, 280°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
SIM Ions for Androstenone-DNPH: Monitor m/z 452 (molecular ion) and key fragment ions.
-
SIM Ions for Androstenone: Monitor m/z 272 and 257.[14]
-
-
Calibration: Prepare a calibration curve by derivatizing known concentrations of androstenone standards alongside the samples.
Protocols for Biological Activity Assays
A critical aspect of using a chemical derivative in biological research is to understand if the modification alters its inherent biological activity.[16][17] Steroidal hydrazones have been reported to possess a wide range of biological activities, sometimes distinct from the parent steroid.[18][19]
Diagram: Biological Validation Workflow
Caption: Workflow for assessing the biological activity of Androstenone Hydrazone.
Protocol 4.1: In Vitro Pheromone Receptor Binding Assay
This protocol determines if androstenone hydrazone can bind to the same receptors as androstenone. This often involves using a cell line (e.g., HEK293 cells) engineered to express a specific olfactory or pheromone receptor.[20][21]
Principle: This is a competitive binding assay. The receptor is incubated with a constant concentration of radiolabeled androstenone and increasing concentrations of unlabeled "competitor" (either androstenone or androstenone hydrazone). A successful competitor will displace the radiolabeled ligand, reducing the measured radioactivity.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target pheromone receptor to ~80% confluency.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction containing the receptors via homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, set up the following reaction mix:
-
Receptor membrane preparation.
-
Radiolabeled ligand (e.g., ³H-Androstenone) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of competitor compound (unlabeled androstenone or androstenone hydrazone).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtering the reaction mixture through a glass fiber filter plate. The membranes (with bound ligand) are trapped on the filter.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) to compare the binding affinities of androstenone and its hydrazone derivative.
Protocol 4.2: Behavioral Bioassay
This assay assesses whether the derivative can elicit a physiological or behavioral response in a whole organism. The choice of model depends on the research question (e.g., pigs for agricultural research, rodents or human studies for neurobiology).[22][23]
Principle: Expose subjects to controlled amounts of androstenone, androstenone hydrazone, or a control odor and record specific behavioral endpoints.
Procedure (Example using a human psychophysiological paradigm):
-
Subject Recruitment: Recruit healthy volunteers and obtain informed consent. Ensure subjects are not suffering from conditions that would impair their sense of smell.
-
Compound Preparation: Prepare solutions of androstenone, androstenone hydrazone, and a control solvent (e.g., mineral oil) at identical, controlled concentrations.
-
Odor Presentation: Apply a small amount of the test solution to a cotton pad placed under the nose of the participant. The presentation should be double-blind.
-
Task/Measurement: While exposed to the odor, participants can perform a variety of tasks or have physiological parameters measured. Examples include:
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of androstenone, androstenone hydrazone, and the control condition on the measured outcomes.
Data Interpretation and Troubleshooting
-
Incomplete Derivatization: If GC-MS analysis shows a significant peak for underivatized androstenone, increase the reaction time, temperature, or amount of derivatizing reagent.
-
Matrix Effects: Complex biological samples can suppress or enhance the MS signal. The use of a stable isotope-labeled internal standard (e.g., d4-Androstenone) is crucial to correct for these effects and for losses during sample preparation.
-
Loss of Biological Activity: If the hydrazone derivative shows significantly lower binding affinity or fails to elicit a behavioral response, it indicates that the C17-ketone group is critical for biological recognition. This is a valuable finding in itself, as it helps to define the structure-activity relationship of the pheromone. The derivative can still be considered a superior analytical standard, but not a biological proxy.
-
Contradictory Results: If the hydrazone binds to the receptor in vitro but shows no effect in vivo, it could be due to factors like lower volatility, poor transport across mucous membranes, or rapid metabolism in vivo.
References
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- Androstenone hydrazone | 63015-10-1. (2023, August 15). Biosynth.
- GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? (n.d.). Journal of the Endocrine Society | Oxford Academic.
- Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms. (n.d.). PubMed Central.
- Determination of steroid hormones in blood by GC-MS/MS. (n.d.). PubMed.
- Inter-laboratory comparison of methods to measure androstenone in pork fat. (2011, April 26). animal.
- Rapid Analysis of Steroid Hormones by GC/MS. (2020, October 26). Restek Resource Hub.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (n.d.). MDPI.
- The scents of androstenone in humans. (n.d.). PubMed Central.
- Recent Advances in Steroid Discovery: Structural Diversity and Bioactivity of Marine and Terrestrial Steroids. (2025, March 30). PubMed Central.
- Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. (n.d.). MDPI.
- Steroid. (2026, January 9). Britannica.
- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (n.d.). MDPI.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (n.d.). PubMed.
- Pheromones and their effect on women's mood and sexuality. (n.d.). PubMed Central.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific - CA.
- The effect of the human pheromone androstenol on product evaluation. (2025, August 6). ResearchGate.
- (PDF) Inter-laboratory comparison of methods to measure androstenone in pork fat. (2025, October 29). ResearchGate.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2025, August 5). ResearchGate.
- Making a Human Pheromone (Androstadienone). (2025, March 5). YouTube.
- Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance. (2025, August 7). ResearchGate.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS). (n.d.). University of Twente Research Information.
- Monitoring androstenone levels in boars by direct immunochemical analysis of serum samples. (n.d.). PubMed.
- (PDF) Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. (2020, April 7). ResearchGate.
- Kinetics and molecular properties of pheromone binding and release. (2005, April 12). PNAS.
- SENSOR AND METHOD FOR DETECTING ANDROSTENONE OR SKATOLE IN BOAR TAINT. (2015, June 25). European Patent Office.
- Quantitative analysis of pheromone-binding protein specificity. (n.d.). PubMed Central.
- Synthesis and biological activity of hydrazones of 5α-steroids. (n.d.). UQAC Constellation.
- Androstenone Hydrazone | 63015-10-1 | NCA01510. (n.d.). Biosynth.
- Androstenone hydrazone 63015-10-1 wiki. (n.d.). Guidechem.
- Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. (n.d.). PubMed.
- Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). (n.d.). PubMed Central.
- (PDF) Synthesis and biological activity of hydrazones of 5α-steroids. (2019, July 13). ResearchGate.
- Androstenone Hydrazone. (n.d.). molsyns.com.
- Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth, Plutella xyllostella. (2013, April 23). PubMed Central.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). JOCPR.
- Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth. (n.d.). SciSpace.
- Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth, Plutella xyllostella. (n.d.). Semantic Scholar.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Androstenone Hydrazone Synthesis
Welcome to the technical support guide for the synthesis of Androstenone Hydrazone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthetic procedure. Our focus is on anticipating problems, understanding their chemical origins, and providing robust, field-tested solutions.
I. Reaction Overview & Mechanism
The synthesis of Androstenone Hydrazone is a classical condensation reaction between the C17-ketone of Androstenone and hydrazine, typically hydrazine hydrate.[1] The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.[2] While seemingly straightforward, the reaction is sensitive to several factors that can lead to incomplete conversion and the formation of significant side products.
Caption: Core reaction pathway for Androstenone Hydrazone synthesis and the primary side reaction leading to azine formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What is the primary cause?
A1: The most frequent cause is improper pH control. Hydrazone formation is acid-catalyzed, but the reaction rate is highly pH-dependent.[3]
-
The Problem: At neutral or basic pH, the dehydration of the carbinolamine intermediate is slow. Conversely, if the medium is too acidic, the hydrazine nucleophile becomes protonated (H₂N-NH₃⁺), rendering it inactive and unable to attack the carbonyl carbon.[3]
-
The Solution: The optimal pH for hydrazone formation is mildly acidic, typically in the range of 4-6.[3] This can be achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid. A few drops are usually sufficient for a lab-scale reaction.[3]
-
Validation Step: Before adding the catalyst, you can test the pH of your reaction mixture (Androstenone dissolved in a solvent like ethanol) and adjust accordingly.
Q2: I've isolated my product, but the yield is low and I see a significant, less polar byproduct on my TLC. What is this impurity?
A2: You are likely observing the formation of an azine , the most common side product in this reaction.[4][5]
-
Causality: Azines (RR′C=N−N=CRR′) form when the newly generated Androstenone Hydrazone, which still possesses a reactive nucleophilic nitrogen, condenses with a second molecule of the starting Androstenone ketone.[6] This is particularly prevalent if the ketone is used in stoichiometric excess or if the reaction is allowed to proceed for too long under conditions that favor this secondary reaction.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents) to ensure the ketone is fully consumed and to minimize the chance of the hydrazone reacting with leftover starting material.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Once the starting ketone spot has disappeared and the hydrazone spot is maximized, the reaction should be stopped to prevent further conversion to the azine.
-
Caption: Formation of the azine side product from the desired hydrazone and a second equivalent of the starting ketone.
Q3: My product appears oily or refuses to crystallize. How can I effectively purify it?
A3: Hydrazones, particularly those derived from complex steroids, can sometimes be difficult to crystallize. If direct crystallization from the reaction mixture fails, a systematic approach to purification is necessary.
-
Step 1: Column Chromatography: This is the most robust method for separating the desired hydrazone from both unreacted androstenone and the less polar azine byproduct.[3]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution system of hexane/ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 hexane:EtOAc) to elute the non-polar azine first, then gradually increase the polarity to elute the more polar hydrazone. Monitor the fractions by TLC.
-
-
Step 2: Recrystallization: Once fractions containing the pure hydrazone are collected and the solvent is removed, recrystallization can be attempted to obtain a highly pure, crystalline solid.
Q4: How do I properly set up and monitor the reaction using TLC?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[8][9]
-
Setup:
-
Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).
-
On the baseline of a silica gel TLC plate, spot three separate lanes:
-
Lane 1: A small sample of the pure starting material (Androstenone).
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply a sample from the reaction mixture.
-
Lane 3: A sample from the reaction mixture.
-
-
-
Interpretation:
-
The Androstenone starting material will have a certain Rf value.
-
The Androstenone Hydrazone product is more polar and will have a lower Rf value.
-
The azine side product is less polar and will have a higher Rf value.
-
The reaction is complete when the spot corresponding to Androstenone in Lane 3 has completely disappeared.
-
III. Validated Experimental Protocols
Protocol 1: Synthesis of Androstenone Hydrazone
This protocol provides a reliable starting point for the synthesis.
-
Dissolution: In a round-bottom flask, dissolve Androstenone (1.0 equivalent) in a suitable solvent, such as ethanol or methanol (approx. 10-15 mL per gram of steroid).[3]
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to adjust the pH to the optimal range of 4-6.[3]
-
Reaction: Stir the mixture at room temperature. For sterically hindered ketones like androstenone, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate.[3][10]
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes as described in Q4.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath. The product may precipitate. If it does, collect the solid by vacuum filtration and wash with cold solvent.[3] If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography followed by recrystallization as needed.[3]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the desired hydrazone.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Androstenone Hydrazone.
IV. Data Summary Table
| Issue | Probable Cause | Key Indicators | Recommended Action |
| Low/No Yield | Incorrect pH | Reaction stalls; only starting material on TLC. | Adjust pH to 4-6 with catalytic acetic acid.[3] |
| Low Yield | Azine Formation | High Rf byproduct on TLC; low yield of desired product. | Use slight excess of hydrazine (1.1 eq); monitor by TLC and stop reaction upon completion.[5] |
| Impure Product | Incomplete Reaction | Spots for both starting material and product on TLC. | Extend reaction time or apply gentle heat.[3] |
| Purification Difficulty | Oily/Non-crystalline Product | Product "streaks" on TLC or fails to solidify. | Purify via silica gel column chromatography before attempting recrystallization.[3][7] |
V. References
-
Wikipedia. (2023). Azine. Retrieved from [Link]
-
Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. Retrieved from [Link]
-
Lee, B., Lee, K. H., Cho, J., Nam, W., & Hur, N. H. (2011). Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Organic Letters, 13(24), 6386–6389. Retrieved from [Link]
-
Química Orgánica. (n.d.). Azine Formation. Retrieved from [Link]
-
Ewha Womans University. (2011). Synthesis of azines in solid state: Reactivity of solid hydrazine with aldehydes and ketones. Retrieved from [Link]
-
Huang-Minlon. (1949). Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method. Journal of the American Chemical Society, 71(10), 3301–3303. Retrieved from [Link]
-
Huang-Minlon. (1949). Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff--Kishner Method. Journal of the American Chemical Society, 71(10), 3301-3303. Retrieved from [Link]
-
Glemžaitė, G., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17495-17505. Retrieved from [Link]
-
Wikipedia. (2023). Hydrazone. Retrieved from [Link]
-
Marker, R. E. (1956). Method of isolating and purifying keto steroids and new keto steroid compounds. U.S. Patent No. 2,749,356. Retrieved from
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]
-
Sarett, L. H. (1953). Process for reducing steroid ketones to their corresponding methylene analogs. U.S. Patent No. 2,648,686. Retrieved from
-
Martínez, R., et al. (2020). On the Use of CeCl3·7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (2015). “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. Dyes and Pigments, 113, 31-39. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Hawbecker, B. L., et al. (1973). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 73(3), 164-168. Retrieved from [Link]
-
Organic Syntheses. (1966). Acetone hydrazone. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
ResearchGate. (2022). 1HNMR spectrum of the phenolic hydrazone; δ = 7.05-7.73 for aromatic protons (7H). Retrieved from [Link]
-
Organic Syntheses. (2016). Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Androstenone Hydrazone. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 19(5), 1086–1091. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2022). The ¹H NMR spectrum of hydrazone 1. Retrieved from [Link]
-
National Genomics Data Center. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]
-
PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]
-
PubMed. (1948). The reaction of hydrazine hydrate on nitro-compounds and a new route to synthetic oestrogens. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(3), 333–344. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]
-
WebMD. (n.d.). Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Hydrazone Formation from Ketones
Welcome to our dedicated technical support center for optimizing hydrazone formation from ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during the synthesis of hydrazones from ketones, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've set up my reaction between a ketone and a hydrazine derivative, but upon workup, I'm observing very little to no desired hydrazone product. What could be the issue?
A: Low or no yield in hydrazone formation is a common issue that can often be traced back to several key factors related to the reactants and reaction conditions.
-
Potential Cause 1: Unreactive Ketone. Ketones are generally less reactive than aldehydes in hydrazone formation.[1][2] This is due to both steric hindrance from the two alkyl/aryl groups flanking the carbonyl carbon and electronic effects where these groups donate electron density, reducing the electrophilicity of the carbonyl carbon.[2] Sterically hindered ketones, with bulky groups around the carbonyl, can significantly impede the nucleophilic attack by hydrazine.[3][4]
-
Solution: For sterically hindered or electronically deactivated ketones, increasing the reaction temperature and/or extending the reaction time is often necessary.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][5] In some cases, employing a catalyst, such as a mild acid like acetic acid or a Lewis acid, can help activate the ketone.[3] For particularly stubborn cases, consider if a less hindered hydrazine derivative can be used.
-
-
Potential Cause 2: Inappropriate Reaction pH. The pH of the reaction medium is critical for successful hydrazone formation. The reaction is acid-catalyzed, but a pH that is too low (typically below 4) can be detrimental.[4][5]
-
Explanation of Causality: A mildly acidic medium (pH 4-6) is optimal.[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5][6] However, if the acidity is too high, the hydrazine, which is a nucleophile, will be protonated. This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[5][7]
-
Solution: Check and adjust the pH of your reaction mixture to a mildly acidic range. A few drops of acetic acid are often sufficient to catalyze the reaction.[5] A bell-shaped curve is often observed for the reaction rate versus pH profile, with the optimum typically around pH 4.5.[4][7]
-
-
Potential Cause 3: Suboptimal Solvent Choice. The solvent can play a significant role in the reaction's success.
-
Solution: Protic solvents like ethanol or methanol are commonly used and are often effective.[3][8] For less reactive ketones, a higher boiling point solvent might be necessary to drive the reaction to completion.[3] In some instances, solvent-free conditions or microwave-assisted synthesis have been shown to be highly effective, leading to higher yields in shorter reaction times.[9][10]
-
Problem 2: Formation of an Azine Side Product
Q: My reaction is producing a significant amount of an unwanted side product, which I suspect is an azine. How can I minimize its formation?
A: Azine formation is a very common side reaction in hydrazone synthesis, especially when using unsubstituted hydrazine (NH₂NH₂).[5][11] This occurs when the initially formed hydrazone condenses with a second equivalent of the ketone.[5]
-
Solution 1: Use of Excess Hydrazine. To minimize azine formation, it is often beneficial to use a significant excess of the hydrazine reagent.[11] This shifts the equilibrium towards the formation of the desired hydrazone over the azine.
-
Solution 2: Anhydrous Conditions. Performing the reaction under anhydrous conditions can also help suppress this side reaction.[11] Water can sometimes facilitate the formation of the azine.
Problem 3: Difficulty in Product Purification
Q: I have successfully formed my hydrazone, but I'm struggling to purify it from the starting materials and side products. What are the best purification strategies?
A: Purifying hydrazones can indeed be challenging, but several techniques can be employed depending on the nature of your product.
-
Recrystallization: This is often the most effective method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room or lower temperatures.[5] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[5][12] If the product "crashes out" too quickly, try allowing the solution to cool more slowly.[5]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a viable alternative.[5] However, be aware that some hydrazones, particularly those with an unsubstituted -NH₂ group, can be unstable on silica gel.[13]
-
Troubleshooting Chromatography: If you observe streaking or decomposition on a silica gel TLC plate, consider adding a small amount of a tertiary base like triethylamine (~1%) to your eluent to neutralize the acidic silica surface.[12] Alternatively, using a different stationary phase like alumina or reverse-phase silica may be beneficial.[13]
-
-
Acid/Base Extraction: If your hydrazone has basic nitrogen atoms, an acid/base extraction could be a useful purification step, although care must be taken as hydrazones can be susceptible to hydrolysis under acidic conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed hydrazone formation?
A1: The formation of a hydrazone from a ketone and a hydrazine is a two-stage process:
-
Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by a mild acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of the hydrazine to form a tetrahedral intermediate called a carbinolamine.[6][14]
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.[6][7] The dehydration of the tetrahedral intermediate is typically the rate-determining step at neutral to mildly acidic pH.[7][15]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Q2: How can I monitor the progress of my hydrazone formation reaction?
A2: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC) .[2][5] By spotting the reaction mixture alongside the starting ketone and hydrazine on a TLC plate, you can visually track the disappearance of the reactants and the appearance of a new spot corresponding to the hydrazone product. If the compounds are not UV-active, staining with an appropriate reagent (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed.[2]
Q3: Is it possible for the hydrazone to revert back to the starting materials?
A3: Yes, hydrazone formation is a reversible reaction.[7] The hydrazone can undergo hydrolysis back to the starting ketone and hydrazine, especially in the presence of water and an acid catalyst.[4][5] To drive the reaction towards the product, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.[6]
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol provides a general guideline for the synthesis of a hydrazone from a ketone. The specific conditions may need to be optimized for your particular substrates.
Materials:
-
Ketone (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
TLC plates and chamber
-
Appropriate workup and purification reagents/equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the ketone.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting ketone is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration.[11] If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be taken up in an organic solvent and washed with water and brine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[5]
-
Characterization: Characterize the purified hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale and Remarks |
| pH | 4.0 - 6.0 (Optimal ~4.5) | Balances the need for carbonyl activation via protonation with maintaining the nucleophilicity of the hydrazine.[4][5][7] |
| Catalyst | Catalytic amount of a mild acid (e.g., acetic acid) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][6] |
| Solvent | Protic solvents (e.g., Ethanol, Methanol) | Generally effective for a wide range of substrates.[3][8] Higher boiling point solvents may be needed for less reactive ketones.[3] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the ketone. Sterically hindered or electron-rich ketones often require heating.[3][4] |
| Reactant Ratio | 1.1 - 1.5 eq of Hydrazine | Using a slight excess of hydrazine can help to drive the reaction to completion and minimize azine side product formation.[11] |
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minarjournal.com [minarjournal.com]
- 10. Direct synthesis of enone-hydrazones under solvent free and additive free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Hydrazone Formation [quimicaorganica.org]
- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androstenone Hydrazone Synthesis
Welcome to the technical support guide for the synthesis of Androstenone Hydrazone. This resource is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this guide provides in-depth, actionable solutions in a direct question-and-answer format.
Section 1: Reaction Fundamentals & Core Principles
This section addresses the foundational aspects of the Androstenone Hydrazone synthesis. A clear understanding of the reaction mechanism is the first step toward troubleshooting and optimization.
Q: What is the fundamental reaction for synthesizing Androstenone Hydrazone?
The synthesis is a classic condensation reaction between a ketone (Androstenone) and a hydrazine.[1] Specifically, the carbonyl carbon of the ketone at the C-17 position of the steroid backbone is attacked by the nucleophilic nitrogen of hydrazine. This is followed by a dehydration step to yield the final hydrazone product. The reaction is typically catalyzed by a small amount of acid.[2]
Caption: Systematic workflow for troubleshooting low reaction yield.
Detailed Breakdown of Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: Hydrazine is susceptible to oxidation over time. Old or improperly stored hydrazine will have reduced activity.
-
Solution: Use freshly opened or purified hydrazine. For critical applications, titrate the hydrazine solution to determine its exact concentration before use. Ensure you are using a slight molar excess (e.g., 1.1 to 1.5 equivalents) of hydrazine relative to androstenone to drive the reaction to completion.
-
-
Presence of Water:
-
Cause: The reaction is a dehydration, meaning water is a product. According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction and can even promote the hydrolysis of the hydrazone product back to the starting materials.
-
Solution: Use anhydrous solvents. If using hydrazine hydrate, consider adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture. Distilling solvents over a suitable drying agent before use is also a standard practice.
-
-
Incorrect pH/Catalyst Concentration:
-
Cause: The reaction rate is highly pH-dependent. The rate-limiting step at neutral pH is the breakdown of the tetrahedral intermediate. [2]While acid catalyzes the initial attack, too much acid will protonate the hydrazine nucleophile, rendering it inactive.
-
Solution: The optimal pH is typically weakly acidic (around 4-5). Use a catalytic amount of acetic acid. If you suspect pH issues, monitor it with pH paper (note: this is a crude measure in organic solvents) or perform small-scale trials with varying catalyst concentrations.
-
-
Suboptimal Temperature and Reaction Time:
-
Cause: Like most chemical reactions, this condensation requires sufficient thermal energy and time to reach completion.
-
Solution: Most steroid hydrazone syntheses are performed at reflux in ethanol or methanol for several hours. [3]Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the androstenone spot has been completely consumed.
-
| Parameter | Recommended Condition | Rationale |
| Hydrazine Stoichiometry | 1.1 - 1.5 equivalents | Drives equilibrium towards product, consumes limiting steroid. |
| Solvent | Anhydrous Ethanol/Methanol | Good solubility for steroid, anhydrous condition favors product. |
| Catalyst | Acetic Acid (catalytic) | Optimizes reaction rate by activating the carbonyl group. |
| Temperature | Reflux (~65-78°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 2 - 6 hours (TLC monitored) | Ensures reaction goes to completion without significant side product formation. |
Q: My analysis shows a significant impurity with a higher molecular weight. What is it and how can I prevent its formation?
This is a classic problem in hydrazone synthesis. The likely culprit is the formation of an azine .
-
Cause: The Androstenone Hydrazone product can react with a second molecule of unreacted Androstenone. This is more likely to occur if the concentration of hydrazine is depleted or if the reaction is run for an excessively long time with a non-stoichiometric excess of the ketone.
-
Mechanism: The initial hydrazone acts as a nucleophile, attacking another ketone molecule, which then dehydrates to form the symmetric N-N bridged azine.
-
Solution: The most effective way to suppress azine formation is to use a slight excess of hydrazine, as mentioned previously. [4]This ensures that any unreacted androstenone is more likely to encounter a hydrazine molecule than a product hydrazone molecule. Additionally, ensuring the reaction is stopped once the starting ketone is consumed (monitored by TLC) can prevent further side reactions.
Caption: Competing reaction pathways: desired hydrazone vs. azine side product.
Section 3: Purification & Characterization FAQs
Obtaining a high yield is only half the battle; the product must be pure. This section provides guidance on effective purification and analytical confirmation.
Q: What is the most effective method for purifying Androstenone Hydrazone?
The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the preferred method for purifying hydrazones, which tend to be crystalline solids. [5] * Recommended Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are common choices. The goal is to find a solvent system in which the hydrazone is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Benefit: Excellent for removing minor impurities and can be scaled up easily.
-
-
Column Chromatography: This can be effective but requires caution.
-
Challenge: Unsubstituted hydrazones can be unstable on silica gel, potentially leading to decomposition or streaking on the column. [6]The acidic nature of standard silica can catalyze the hydrolysis of the hydrazone back to the ketone.
-
Solution: If chromatography is necessary, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a tertiary base, such as 1% triethylamine in your eluent (e.g., hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, preserving the integrity of the hydrazone.
-
Q: How can I confirm the identity and purity of my final product?
A combination of spectroscopic methods is essential for unambiguous characterization.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the androstenone starting material (typically ~1740 cm⁻¹) and the appearance of a C=N stretch (around 1620-1650 cm⁻¹) and N-H stretches (broad, around 3200-3400 cm⁻¹) in the product. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of any protons alpha to the ketone. New signals for the N-H protons will appear, though they can be broad and their chemical shift can vary with solvent and concentration.
-
¹³C NMR: The most telling sign is the disappearance of the ketone carbonyl carbon signal (typically δ > 200 ppm) and the appearance of the C=N carbon signal in the product (typically δ 150-160 ppm). [8]* Mass Spectrometry (MS): This will confirm the molecular weight of the product. The molecular weight of Androstenone Hydrazone is approximately 302.5 g/mol . [9]Electrospray ionization (ESI) is a common method for analyzing such compounds. [10]
-
Protocols
Protocol 1: Standard Synthesis of Androstenone Hydrazone
-
To a solution of Androstenone (1.0 eq) in anhydrous ethanol (10 mL per 1 mmol of steroid), add hydrazine hydrate (1.2 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the Androstenone spot is no longer visible (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude Androstenone Hydrazone.
Protocol 2: Recrystallization of Androstenone Hydrazone
-
Place the crude hydrazone in a flask and add a minimal amount of hot ethanol, just enough to fully dissolve the solid.
-
If any impurities remain undissolved, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.
-
Dry the crystals under vacuum.
References
-
Androstenone Hydrazone | C19H30N2O | CID 22853289. PubChem, National Institutes of Health. [Link]
-
Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, PubMed. [Link]
-
Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. ResearchGate. [Link]
-
Androstenone. Wikipedia. [Link]
-
A Convenient Synthesis of one Hydrazone of the Ketosteroid Dehydroepiandrosterone. ResearchGate. [Link]
-
The Binding of Free and Sulfated Androstenone in the Plasma of the Boar. PMC, National Institutes of Health. [Link]
-
Synthesis and cytotoxicity of epiandrosterone hydrazones. UQAC Constellation. [Link]
-
How to purify hydrazone? ResearchGate. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central, National Institutes of Health. [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. [Link]
-
Need a purification method for a free hydrazone. Reddit. [Link]
-
Hydrazone. Wikipedia. [Link]
-
Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC, National Institutes of Health. [Link]
-
Synthesis and biological activity of hydrazones of 5α-steroids. ResearchGate. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC, National Institutes of Health. [Link]
-
Acetone hydrazone. Organic Syntheses Procedure. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ScienceDirect. [Link]
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Androstenone Hydrazone | C19H30N2O | CID 22853289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for Androstenone Hydrazone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Androstenone Hydrazone. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the critical importance of sample integrity and experimental reproducibility. This resource addresses common questions and challenges related to the stability and storage of Androstenone Hydrazone, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Androstenone Hydrazone?
For optimal long-term stability, solid Androstenone Hydrazone should be stored at 2°C to 8°C.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants. For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice to minimize oxidative degradation.
Q2: How should I handle Androstenone Hydrazone upon receiving a new shipment?
Upon receipt, immediately transfer the Androstenone Hydrazone container to a refrigerator set between 2°C and 8°C.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid compound, which can accelerate degradation.
Q3: What are the primary degradation pathways for Androstenone Hydrazone?
The primary degradation pathway for hydrazones, including Androstenone Hydrazone, is hydrolysis. The C=N-NH2 group is susceptible to cleavage by water, which reverts the compound back to the parent steroid (Androstenone) and hydrazine.[2] This hydrolysis is catalyzed by both acidic and basic conditions.[2][3] Additionally, oxidation and reduction of the hydrazone group can occur, potentially leading to the formation of various impurities.[4]
Q4: Can I store Androstenone Hydrazone in solution? If so, what are the recommended solvents and conditions?
While short-term storage in solution may be necessary for experimental workflows, it is generally not recommended for long periods due to the risk of hydrolysis and other degradation reactions. If you must store it in solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh whenever possible. If short-term storage is unavoidable, store the solution at -20°C or below in a tightly sealed vial with an inert gas headspace.
Q5: How can I assess the purity and stability of my Androstenone Hydrazone sample?
Several analytical techniques can be employed to assess the purity and stability of your Androstenone Hydrazone sample:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The appearance of new spots over time indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can be used to monitor degradation over time. A stability-indicating HPLC method should be developed and validated.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of degradation products.
-
Mass Spectrometry (MS): Confirms the molecular weight of Androstenone Hydrazone and can help identify degradation products.[6]
Troubleshooting Guide
Problem: I am observing a low yield or unexpected side products in my reaction involving Androstenone Hydrazone.
Possible Cause 1: Degradation of Androstenone Hydrazone
-
Explanation: If the starting material has degraded, the concentration of the active compound will be lower than expected, leading to reduced yields. Degradation products may also interfere with the intended reaction.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your Androstenone Hydrazone using TLC or HPLC.
-
Use Fresh Sample: If degradation is suspected, use a fresh, properly stored sample.
-
Optimize Reaction Conditions: Ensure your reaction conditions are anhydrous and free of acidic or basic contaminants that could further degrade the hydrazone.
-
Possible Cause 2: Azine Formation
-
Explanation: A common side reaction with hydrazones is the formation of an azine, where one molecule of hydrazine reacts with two molecules of the carbonyl compound.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the other reactant to favor the formation of the desired product over the azine.
-
Purification: Azine byproducts can often be removed by column chromatography or recrystallization.[6]
-
Problem: The analytical data (NMR, MS) of my Androstenone Hydrazone does not match the expected profile.
Possible Cause: Presence of Impurities or Degradation Products
-
Explanation: The presence of impurities from synthesis or degradation products can lead to complex and unexpected analytical spectra.
-
Troubleshooting Steps:
-
Purify the Sample: Purify your Androstenone Hydrazone sample using an appropriate technique such as column chromatography or recrystallization.[6]
-
Re-run Analysis: After purification, re-acquire the analytical data.
-
Compare to Reference: Compare your data to a known reference spectrum if available.
-
Experimental Protocols
Protocol 1: Stability Assessment of Androstenone Hydrazone by HPLC
This protocol outlines a general procedure for assessing the stability of Androstenone Hydrazone under different conditions.
Materials:
-
Androstenone Hydrazone
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of Androstenone Hydrazone in ACN at a known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Forced Degradation Studies (Optional but Recommended):
-
Acidic Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) to a portion of the stock solution.
-
Basic Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) to another portion.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide to a third portion.
-
Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of water and ACN with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of Androstenone Hydrazone.
-
Analyze the working standard and the forced degradation samples.
-
-
Data Analysis:
-
Determine the retention time of the main Androstenone Hydrazone peak from the working standard.
-
In the forced degradation samples, look for the appearance of new peaks and a decrease in the area of the main peak. This will help identify potential degradation products.
-
To assess long-term stability, analyze your stored sample at regular intervals and compare the peak area of Androstenone Hydrazone to the initial analysis.
-
Protocol 2: Purification of Androstenone Hydrazone by Recrystallization
This protocol provides a general method for purifying Androstenone Hydrazone.
Materials:
-
Crude Androstenone Hydrazone
-
A suitable solvent system (e.g., ethanol, methanol, or a mixture like hexane/ethyl acetate)[6]
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which Androstenone Hydrazone is soluble at elevated temperatures but poorly soluble at room temperature or below.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude Androstenone Hydrazone and a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Crystallization: To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for Androstenone Hydrazone stability.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2°C to 8°C[1] | Minimizes thermal degradation. |
| Storage Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation. |
| Storage Container | Tightly sealed, opaque | Protects from moisture and light. |
| Solution Storage (Short-term) | -20°C or below | Reduces reaction rates of degradation. |
| Recommended Solvents | Anhydrous aprotic (e.g., DMSO, DMF) | Minimizes hydrolysis. |
References
-
National Center for Biotechnology Information. (n.d.). Androstenone Hydrazone. PubChem Compound Database. Retrieved from [Link]
- Mistry, S. P., & Singh, A. K. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 7.
- Nadaraia, N. S., Barbakadze, N. N., Kakhabrishvili, M. L., & Mshvildadze, V. D. (2019). Synthesis and biological activity of hydrazones of 5α-steroids. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 238-245.
-
Chem Service. (2020). Safety Data Sheet. Retrieved from [Link]
-
Nadaraia, N. S., Barbakadze, N. N., Kakhabrishvili, M. L., & Mshvildadze, V. D. (2019). Scheme 1: Synthesis of hydrazones of 5α-steroids 3-5, 7, 8, 10, 11. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
- Nadaraia, N., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(19), 4432.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Retrieved from [Link]
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(6), 3567-3576.
- Petrova, Y., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
-
K-State Libraries. (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PubMed Central. Retrieved from [Link]
- Edwards, D. S., et al. (1999). 99mTc-labeling of hydrazones of a hydrazinonicotinamide conjugated cyclic peptide.
-
ResearchGate. (n.d.). Degradation of hydrazones by P. aeruginosa PAO1. Retrieved from [Link]
-
Dove Medical Press. (2026). Novel Dual Strategy Based on EPR/AT for Optimizing Therapeutic Effect by Improving Drug Delivery System Physicochemical Properties and Regulating TME. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of Protocatechuate in Pseudomonas testosteroni by a Pathway Involving Oxidation of the Product of Meta-Fission. PubMed Central. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Buy Androstenone Hydrazone | 63015-10-1 [smolecule.com]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in Androstenone Hydrazone Synthesis
Welcome to the technical support center for Androstenone Hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed analytical comparisons, and optimized protocols to ensure the successful synthesis and purification of high-purity Androstenone Hydrazone.
Introduction: Understanding the Reaction Landscape
The synthesis of Androstenone Hydrazone is a condensation reaction between Androstenone, a steroidal ketone, and hydrazine. While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate purification and compromise the integrity of the final product. The primary impurities of concern are unreacted starting material (Androstenone) and the formation of a dimeric side-product, Androstenone Azine. This guide will equip you with the knowledge to identify, mitigate, and eliminate these common contaminants.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have worked, but my yield is low and I see multiple spots on my TLC plate. What are the likely impurities?
A1: The most common impurities in Androstenone Hydrazone synthesis are unreacted Androstenone and the formation of Androstenone Azine. The azine is formed when one molecule of hydrazine reacts with two molecules of Androstenone. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and minimize the formation of these byproducts.[1]
Q2: How can I favor the formation of the hydrazone over the azine?
A2: Azine formation can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of hydrazine (1.1 to 1.2 equivalents) can help to drive the reaction towards the desired hydrazone product. Additionally, ensuring a mildly acidic reaction medium (pH 4-6), often achieved by adding a catalytic amount of acetic acid, is critical for facilitating the nucleophilic attack of hydrazine on the carbonyl carbon of Androstenone.[1]
Q3: My purified product has a broad melting point range. What could be the issue?
A3: A broad melting point is a strong indicator of impurities. Even small amounts of unreacted Androstenone or the azine byproduct can disrupt the crystal lattice of the Androstenone Hydrazone, leading to a depressed and broadened melting point. The reported melting point for pure Androstenone Hydrazone is in the range of 242-244 °C.
Q4: Are there any stereoisomeric impurities I should be aware of?
A4: Androstenone itself has several chiral centers. While the synthesis of the hydrazone at the C-17 position does not typically induce epimerization at other stereocenters under standard conditions, it is crucial to start with stereochemically pure Androstenone. The presence of stereoisomers in the starting material will lead to a corresponding mixture of diastereomeric hydrazones, which can be challenging to separate.
Troubleshooting Guide: Identifying and Isolating Impurities
A key aspect of troubleshooting is the ability to distinguish between the desired product and its common impurities. The following table summarizes the key analytical data for Androstenone, Androstenone Hydrazone, and the likely characteristics of Androstenone Azine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Androstenone | C₁₉H₂₈O | 272.43 | 140-141[2] | ~1740 (C=O stretch)[2] | Steroidal backbone protons | ~220 (C=O) |
| Androstenone Hydrazone | C₁₉H₃₀N₂O | 302.47 | 242-244 | ~3300-3400 (N-H stretch), ~1640 (C=N stretch), Absence of C=O at ~1740 | ~7.5-8.5 (hydrazone N-H), Steroidal backbone protons | ~150-160 (C=N) |
| Androstenone Azine | C₃₈H₅₆N₂O₂ | 572.86 | Higher than hydrazone | ~1630 (C=N stretch), Absence of N-H and C=O | Steroidal backbone protons | ~160-170 (C=N) |
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route to Androstenone Hydrazone and the competing formation of the Androstenone Azine impurity.
Caption: Reaction scheme for Androstenone Hydrazone synthesis and azine formation.
Experimental Protocols
Monitoring the Reaction with Thin Layer Chromatography (TLC)
Effective reaction monitoring is the first line of defense against impurity formation.
Protocol:
-
Prepare the TLC plate: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Apply small spots of the reaction mixture, a co-spot (reaction mixture and starting material), and the pure starting material (Androstenone) on the baseline.
-
Eluent System: A common mobile phase for separating these compounds is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific reaction conditions, but a starting point of 7:3 (Hexane:Ethyl Acetate) is recommended.[1]
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the Androstenone spot and the appearance of a new, more polar spot (lower Rf value) indicates the formation of the hydrazone. The azine, being less polar than the hydrazone, will have an Rf value between that of Androstenone and the hydrazone.
Purification by Column Chromatography
For purification of the crude product, column chromatography is a highly effective method.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture determined by TLC analysis to give good separation). Pack the column with the slurry.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. It is often beneficial to start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to first elute the less polar unreacted Androstenone and azine, followed by the more polar Androstenone Hydrazone.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Androstenone Hydrazone.
Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly crystalline Androstenone Hydrazone.
Protocol:
-
Solvent Selection: A good recrystallization solvent is one in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to try include ethanol, methanol, or acetonitrile.[1]
-
Dissolution: Dissolve the crude or column-purified product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Advanced Troubleshooting: A Deeper Dive
Caption: Troubleshooting flowchart for Androstenone Hydrazone synthesis.
By following the guidance in this technical support document, researchers can effectively navigate the challenges of Androstenone Hydrazone synthesis, leading to a higher yield and purity of the final product. For further assistance, please consult the references provided below.
References
-
PubChem. Androstenone. National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Characterization of Androstenone Hydrazone by FT-IR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of steroid derivatives is paramount. Androstenone, a pheromonal steroid, and its derivatives are of significant interest in various fields, including endocrinology and medicinal chemistry. The conversion of the C3-ketone of androstenone to a hydrazone functional group dramatically alters its chemical properties and potential biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and accessible method for confirming this transformation. This guide provides an in-depth technical comparison of the FT-IR characterization of androstenone hydrazone, supported by experimental data from closely related analogs, and contrasts this technique with other common analytical methods.
The Principle of FT-IR in Steroid Analysis: A Vibrational Fingerprint
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group possesses a characteristic vibrational frequency, making the resulting spectrum a unique "fingerprint" of the molecule. In the context of androstenone and its hydrazone, FT-IR is particularly powerful for identifying the key functional group conversion: the disappearance of the carbonyl (C=O) group and the appearance of the imine (C=N) and amine (N-H) groups.
The steroid backbone itself presents a complex series of C-H and C-C bond vibrations, which can often be found in the "fingerprint region" (below 1500 cm⁻¹) of the spectrum. While detailed assignment of every peak in this region is complex, the high-wavenumber region provides clear, diagnostic peaks for key functional groups.
Comparative FT-IR Spectral Analysis: Androstenone vs. Androstenone Hydrazone
Below is a table summarizing the expected key vibrational frequencies for androstenone and its hydrazone derivative, with data for the steroid backbone referenced from the closely related dehydroepiandrosterone (DHEA)[1].
| Vibrational Mode | Androstenone (Expected, cm⁻¹) | Androstenone Hydrazone (Predicted, cm⁻¹) | Significance of the Shift |
| O-H Stretch (if present) | 3400-3200 (broad) | 3400-3200 (broad) | Unchanged, indicates the presence of a hydroxyl group on the steroid backbone. |
| N-H Stretch | - | 3350-3250 (medium, sharp) | Key indicator of hydrazone formation. The presence of one or two bands depends on the symmetry of the -NH₂ group. |
| C-H Stretch (sp³) | 2960-2850 (strong, sharp) | 2960-2850 (strong, sharp) | Characteristic of the steroid's aliphatic C-H bonds; largely unaffected by the derivatization at C-3. |
| C=O Stretch (Ketone) | ~1740 (strong, sharp) | Absent | Crucial evidence of the complete conversion of the ketone to a hydrazone. |
| C=N Stretch (Imine) | - | 1650-1590 (medium to strong) | Definitive peak confirming the formation of the hydrazone's C=N bond.[2] |
| C=C Stretch (in ring) | ~1665 (weak to medium) | ~1665 (weak to medium) | If present in the specific androstenone isomer, this peak would remain largely unchanged. |
| N-H Bend | - | 1620-1550 (medium) | Further confirms the presence of the -NH₂ group. |
| C-O Stretch | 1260-1000 (medium) | 1260-1000 (medium) | Associated with the C-O bonds in the steroid backbone; generally remains unchanged. |
This comparative analysis highlights the diagnostic power of FT-IR. The disappearance of the strong carbonyl peak and the concurrent appearance of the C=N and N-H stretching bands provide unequivocal evidence for the successful synthesis of androstenone hydrazone.
Experimental Protocol: Synthesis and FT-IR Analysis of Androstenone Hydrazone
The following protocol outlines a reliable method for the synthesis of androstenone hydrazone and its subsequent characterization by FT-IR spectroscopy. This protocol is a composite of established methods for hydrazone formation from ketones[3][4][5].
Synthesis of Androstenone Hydrazone
-
Dissolution: Dissolve 100 mg of androstenone in 10 mL of ethanol in a round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.
-
Addition of Hydrazine: Add a 5-fold molar excess of hydrazine hydrate to the ethanolic solution of androstenone.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and excess hydrazine.
-
Drying: Dry the product under vacuum to obtain the androstenone hydrazone.
FT-IR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the dried androstenone hydrazone (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract any atmospheric interference.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the key vibrational frequencies outlined in the table above to confirm the presence of the hydrazone functionality and the absence of the starting ketone.
Visualizing the Transformation: Reaction Pathway
The conversion of androstenone to androstenone hydrazone is a classic condensation reaction. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of androstenone, followed by the elimination of a water molecule.
Caption: Reaction of Androstenone with Hydrazine to form Androstenone Hydrazone.
A Broader Perspective: FT-IR in Comparison to Other Techniques
While FT-IR is an excellent tool for rapid confirmation of functional group transformation, a comprehensive characterization of a novel compound like androstenone hydrazone often requires complementary analytical techniques. The choice of technique depends on the specific information required.
| Technique | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Functional groups present, confirmation of reaction completion. | Rapid, non-destructive, relatively inexpensive, easy to operate. | Provides limited information on the overall molecular structure and connectivity. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides a complete picture of the molecular structure. | More expensive instrumentation, requires deuterated solvents, longer analysis time, more complex data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the elemental composition. | High sensitivity, provides molecular formula confirmation. | Can be destructive, may not provide detailed structural isomer information without tandem MS. |
The following workflow can guide the selection of an appropriate analytical technique:
Caption: Decision workflow for selecting an analytical technique for steroid derivative characterization.
Conclusion
FT-IR spectroscopy stands out as a highly effective and efficient technique for the initial characterization of androstenone hydrazone. Its ability to clearly demonstrate the conversion of the carbonyl group to the hydrazone functionality provides a rapid and definitive confirmation of a successful synthesis. While NMR and mass spectrometry are indispensable for complete structural elucidation and confirmation of molecular weight, FT-IR offers an unparalleled combination of speed, simplicity, and diagnostic power for monitoring this key chemical transformation. For researchers in drug development and steroid chemistry, mastering the interpretation of FT-IR spectra is a fundamental skill that significantly accelerates the research and development workflow.
References
-
FT-IR spectrophotometric analysis of dehydroepiandrosterone and its pharmaceutical formulation. (2004). Journal of Pharmaceutical and Biomedical Analysis.
-
Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. (2020). Chemistry of Natural Compounds.
-
Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. (2021). Molecules.
-
Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2022). Molecules.
-
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry.
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Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. (2012). Analytical and Bioanalytical Chemistry.
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A Guide to the Definitive Structural Confirmation of Androstenone Hydrazone via 2D NMR Spectroscopy
In the field of synthetic chemistry and drug development, the modification of known scaffolds, such as steroids, is a common strategy for generating novel compounds with tailored biological activities. However, each synthetic transformation necessitates rigorous structural verification. The conversion of 5α-Androstenone at the C3 position to its corresponding hydrazone introduces a new functional group, fundamentally altering the molecule's electronic and steric properties. While 1D Nuclear Magnetic Resonance (NMR) provides initial evidence of this transformation, it often leaves ambiguities, particularly concerning the complex, overlapping proton signals inherent to the steroid backbone.
This guide provides an in-depth, experimentally-grounded comparison of 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating their collective power to provide unambiguous, definitive confirmation of the Androstenone Hydrazone structure. We will move beyond a simple recitation of data to explain the strategic rationale behind the experimental choices, ensuring a self-validating analytical workflow.
The Analytical Challenge: Beyond a Simple Spectrum
The core challenge in confirming the structure of Androstenone Hydrazone lies in unequivocally proving two key points:
-
Regiochemistry: The reaction has occurred specifically at the C3 ketone, leaving the rest of the androstane skeleton intact.
-
Complete Assignment: All proton (¹H) and carbon (¹³C) signals, especially within the dense aliphatic regions of the fused rings and at the non-protonated quaternary carbons (C10 and C13), are correctly assigned.
A 1D ¹H NMR spectrum of a steroid is notoriously complex, with many proton signals overlapping in the 1.0-2.5 ppm range.[1][2] Similarly, a 1D ¹³C spectrum confirms the number of carbons but provides no direct connectivity information. To overcome these limitations, a multi-dimensional strategy is not just beneficial, but essential for authoritative structural proof.[3][4][5]
Our Strategy: A Multi-Technique NMR Workflow
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular structure bond by bond.[3][6] Our approach is systematic, with each experiment providing a unique and crucial layer of information. The overall workflow is designed to build the structure from localized spin systems to a complete, interconnected molecular entity.
Caption: Workflow for 2D NMR Structural Elucidation.
Section 1: Mapping the Proton Skeleton with COSY
Expertise & Causality: The first step in assembling the structural puzzle is to identify which protons are neighbors. The COrrelation SpectroscopY (COSY) experiment is the definitive tool for this, as it reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH).[7] For the steroid skeleton, this allows us to trace the connectivity of protons around each of the A, B, C, and D rings, defining discrete "spin systems."
In the COSY spectrum of Androstenone Hydrazone, we would observe cross-peaks connecting adjacent protons. For example, the proton at C2 would show correlations to the protons at C1 and C4 (if present), allowing us to "walk" along the carbon backbone via the attached protons.
Section 2: Linking Protons to their Carbons with HSQC
Expertise & Causality: Having established the proton networks, the next logical step is to identify which carbon each proton is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton and carbon signals that are separated by a single bond (¹JCH).[7][8] This is a highly sensitive technique that provides a direct and unambiguous link between the ¹H and ¹³C spectra.[6]
Each cross-peak in the HSQC spectrum corresponds to a C-H bond. By tracing a vertical line from a proton signal on the F2 (horizontal) axis to a cross-peak, and then a horizontal line to the F1 (vertical) axis, we can definitively assign the chemical shift of the carbon atom bonded to that proton. This technique allows for the rapid assignment of all protonated carbons in the molecule. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum.[9]
Section 3: The Keystone Confirmation with HMBC
Expertise & Causality: The final and most powerful piece of the puzzle is provided by the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique is the keystone of the analysis because it reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[10][11][12] This is crucial for two reasons:
-
Connecting Spin Systems: It allows us to link the individual spin systems identified by COSY.
-
Assigning Quaternary Carbons: It is the primary method for assigning the chemical shifts of non-protonated carbons, which are invisible in HSQC.[9][10]
For Androstenone Hydrazone, the HMBC spectrum provides the irrefutable evidence:
-
Confirmation of the Hydrazone Position: Protons on C2 and C4 will show a correlation to the C3 carbon, which now bears the C=N bond. This confirms the reaction occurred at C3. The C3 chemical shift itself will be significantly different from the original ketone carbonyl carbon.
-
Assignment of C10 and C13: The sharp singlet protons of the angular methyl groups (CH₃-19 and CH₃-18) are invaluable probes. The CH₃-19 protons will show HMBC correlations to C1, C5, C9, and the quaternary C10. Similarly, the CH₃-18 protons will correlate to C12, C14, C17, and the quaternary C13. These correlations lock the entire ring system together.
Caption: Key HMBC correlations confirming the molecular skeleton.
Data Synthesis: A Consolidated Assignment Table
The culmination of this multi-pronged analysis is a complete and validated assignment of all ¹H and ¹³C chemical shifts. This data is best presented in a clear, tabular format that cites the evidence for each assignment.
| Carbon No. | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key COSY Correlations (¹H) | Key HMBC Correlations (to ¹³C) |
| C1 | [value] | [value] | m | H2 | C2, C10, C19 |
| C2 | [value] | [value] | m | H1, H4 | C1, C3, C4, C10 |
| C3 | [value] | - | - | - | H2, H4, H-NH₂ |
| C4 | [value] | [value] | m | H2 | C2, C3, C5, C6 |
| C5 | [value] | [value] | m | H4, H6 | C4, C6, C7, C10, C19 |
| ... | ... | ... | ... | ... | ... |
| C10 | [value] | - | - | - | H1, H2, H5, H9, H19 |
| C13 | [value] | - | - | - | H12, H14, H17, H18 |
| C18 | [value] | [value] | s | - | C12, C13, C14, C17 |
| C19 | [value] | [value] | s | - | C1, C5, C9, C10 |
| -NH₂ | - | [value] | br s | - | C3 |
| (Note: This is an illustrative table. Actual chemical shift values (δ) would be populated from experimental data. The -NH₂ protons may be exchangeable and not always visible or sharp, depending on the solvent used, e.g., DMSO-d₆ is preferable to observe them).[13] |
Experimental Protocols
1. Sample Preparation:
-
Analyte Mass: Accurately weigh 15-20 mg of the purified Androstenone Hydrazone.[14] For ¹³C-centric experiments like HMBC, a slightly higher concentration is beneficial.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[14][15] DMSO-d₆ is often preferred for hydrazones as it can slow the exchange of the N-H protons, making them more easily observable.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can be used. The solution must be free of any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[16][17] The sample height should be approximately 4-5 cm.[16]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove fingerprints and dust before insertion into the spectrometer.[14]
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection for enhanced sensitivity in HSQC and HMBC experiments.[18]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[14]
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[14]
-
Standard Parameters:
-
¹H NMR: Acquire with a 30-45 degree pulse angle, a spectral width covering -1 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of 0-220 ppm, and a relaxation delay of 2 seconds.
-
COSY: Use a gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp) optimized for a ¹JCH of ~145 Hz.
-
HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf) optimized for long-range couplings (nJCH) of 8-10 Hz.[8][12]
-
Conclusion
The structural confirmation of Androstenone Hydrazone serves as a clear example of the necessity of a multi-dimensional NMR approach in modern chemical analysis. While 1D NMR suggests the successful formation of the product, it cannot provide the rigorous, unambiguous proof required in research and development settings. The strategic, sequential application of COSY, HSQC, and HMBC creates a self-validating workflow. COSY builds the proton framework, HSQC links this framework to the protonated carbons, and HMBC provides the crucial long-range correlations that connect all fragments and definitively place key functional groups and quaternary centers. This comprehensive methodology leaves no doubt as to the final, confirmed structure.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Exact Mass Determination of Androstenone Hydrazone
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of steroid derivatives are paramount. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the accurate mass determination of androstenone hydrazone, a critical derivative for enhancing analytical sensitivity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of Androstenone and its Derivatization
Androstenone (5α-androst-16-en-3-one) is a steroid with pheromonal properties found in humans and other mammals.[1][2] Its low concentration in biological matrices and poor ionization efficiency pose significant analytical challenges.[3] To overcome these limitations, derivatization is a key strategy. The formation of androstenone hydrazone by reacting the keto group of androstenone with hydrazine significantly improves its ionization efficiency, making it more amenable to mass spectrometric analysis.[4][5][6] The chemical formula for androstenone hydrazone is C₁₉H₃₀N₂O.[7][8][9] Its theoretical exact mass is a crucial parameter for identification and confirmation. According to PubChem, the monoisotopic mass of androstenone hydrazone is 302.235813585 Da.[7]
The "Why": Causality in Derivatization for Mass Spectrometry
The decision to derivatize a steroid like androstenone is not merely procedural; it is a strategic choice to enhance its detectability and the reliability of its quantification. Steroids often lack readily ionizable functional groups, leading to poor response in common ionization sources like electrospray ionization (ESI).[3][4]
The formation of a hydrazone introduces a nitrogen-containing moiety that can be readily protonated, significantly boosting the signal in positive-ion ESI.[4][10] This chemical modification serves multiple purposes:
-
Enhanced Ionization: The primary goal is to introduce a site that is easily charged, thereby increasing the analyte's response and lowering the limit of detection.[4][11]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, which can be leveraged to improve its retention and separation from interfering compounds in liquid chromatography (LC).[3]
-
Structural Confirmation: The mass shift resulting from derivatization provides an additional layer of confirmation for the analyte's identity.
The workflow for this process is a self-validating system. The derivatization reaction is specific to the carbonyl group of androstenone, and the resulting mass shift is predictable and verifiable by HRMS.
Caption: Experimental workflow for androstenone hydrazone analysis.
Comparing High-Resolution Mass Spectrometry Platforms
The choice of HRMS instrument is critical for achieving the necessary mass accuracy and resolution to confidently determine the elemental composition of androstenone hydrazone. The three primary HRMS technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[12]
| Parameter | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Typical Resolution | Up to 60,000 | Up to 240,000 | > 1,000,000 |
| Mass Accuracy | < 5 ppm | < 3 ppm | < 1 ppm |
| Principle | Measures the time it takes for an ion to travel a fixed distance. | Ions are trapped in an electrostatic field and their oscillation frequencies are measured. | Ions are trapped in a magnetic field and their cyclotron frequencies are measured. |
| Advantages | High acquisition speed, suitable for fast chromatography. | High resolution and mass accuracy, robust and widely used. | Unparalleled resolution and mass accuracy, ideal for complex mixtures and structural elucidation. |
| Disadvantages | Lower resolution compared to Orbitrap and FT-ICR. | Slower scan speed than TOF. | High cost, large footprint, and requires superconducting magnets. |
Data synthesized from multiple sources.[12][13][14]
For the routine and accurate mass determination of a derivatized small molecule like androstenone hydrazone, an Orbitrap-based mass spectrometer offers an excellent balance of high resolution, mass accuracy, and practicality. While FT-ICR provides the highest performance, its cost and complexity are often not necessary for this application. A TOF instrument can also be suitable, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC) where high scan speeds are beneficial.[13][15]
Caption: Comparison of HRMS analyzer performance characteristics.
Experimental Protocol: A Self-Validating System
This protocol outlines the derivatization of androstenone and subsequent analysis by LC-HRMS. Each step is designed to ensure the integrity and reproducibility of the results.
4.1. Materials
-
Androstenone standard
-
Hydrazine hydrate
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
4.2. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of androstenone in methanol at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 100 µL of the androstenone stock solution, add 50 µL of hydrazine hydrate and 50 µL of methanol.
-
Vortex the mixture and incubate at 60°C for 1 hour. The causality here is that heat accelerates the condensation reaction between the ketone of androstenone and hydrazine.
-
After incubation, allow the solution to cool to room temperature.
-
-
Sample Preparation for LC-HRMS:
-
Dilute the derivatized sample 1:100 with 50:50 methanol:water containing 0.1% formic acid. The addition of formic acid is crucial as it promotes protonation of the hydrazone, enhancing its ionization in positive ESI mode.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection. This step is critical to prevent clogging of the LC system and MS source.
-
-
LC-HRMS Analysis:
-
LC System: A C18 reversed-phase column is suitable for separating the relatively nonpolar androstenone hydrazone.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
HRMS System (Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: Set to >100,000. This high resolution is necessary to obtain accurate mass measurements and resolve the analyte from potential isobaric interferences.
-
Mass Range: Scan from m/z 150-500. This range comfortably includes the expected m/z of the protonated androstenone hydrazone ([M+H]⁺).
-
Data Acquisition: Acquire data in full scan mode to obtain the high-resolution mass spectrum.
-
-
4.3. Data Analysis and Validation
-
Extract the ion chromatogram for the theoretical m/z of protonated androstenone hydrazone (303.2436).
-
From the mass spectrum of the corresponding chromatographic peak, determine the measured exact mass.
-
Calculate the mass error in parts-per-million (ppm) using the following formula:
ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
A mass error of < 3 ppm provides high confidence in the elemental composition and, therefore, the identity of androstenone hydrazone. This entire process is self-validating: a peak at the correct retention time with a measured exact mass within the specified tolerance confirms the successful derivatization and identification of the target analyte.
Conclusion: Authoritative Insights for Confident Analysis
The accurate mass determination of androstenone hydrazone is a critical step in its analysis. By employing a strategic derivatization approach and leveraging the power of high-resolution mass spectrometry, particularly with an Orbitrap or high-resolution TOF instrument, researchers can achieve confident identification and lay the groundwork for accurate quantification. The protocols and comparisons provided in this guide are designed to be a self-validating system, ensuring the scientific integrity of the results. By understanding the causality behind each experimental choice, scientists can adapt and optimize these methods for their specific research needs, contributing to the advancement of drug development and other scientific disciplines.
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A Comparative Guide to Androstenone Hydrazone and Other Steroid Hydrazones for Researchers
Introduction: The Versatile Steroid Hydrazone Scaffold
In the landscape of medicinal chemistry and drug development, the steroid nucleus represents a privileged scaffold, a structural framework that has given rise to a multitude of therapeutic agents. The inherent biological activity of steroids can be finely tuned and diversified through chemical modification. One such modification, the introduction of a hydrazone moiety (=N-NH-), has proven to be a particularly fruitful strategy, leading to a class of compounds known as steroid hydrazones. These derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1]
The hydrazone functional group, formed by the condensation of a ketone or aldehyde with a hydrazine derivative, imparts unique physicochemical properties to the steroid core. The presence of the azomethine group (-C=N-) introduces a site for hydrogen bonding and potential coordination with biological targets, while the nature of the substituent on the terminal nitrogen of the hydrazine allows for extensive structural diversification, enabling the modulation of properties such as lipophilicity, metabolic stability, and receptor binding affinity.
This guide provides a comparative analysis of Androstenone Hydrazone with other notable steroid hydrazones, offering insights into their synthesis, biological activities, and potential applications for researchers, scientists, and drug development professionals. While direct comparative data for Androstenone Hydrazone is limited in the current literature, this guide synthesizes available information on related structures to provide a valuable comparative context.
Chemical Structures of Representative Steroid Hydrazones
To visually compare the core structures, the following diagram presents Androstenone Hydrazone alongside Testosterone Hydrazone and Epiandrosterone Hydrazone.
Caption: Chemical structures of Androstenone Hydrazone, Testosterone Hydrazone, and Epiandrosterone Hydrazone.
Synthesis and Characterization: A Comparative Overview
The synthesis of steroid hydrazones is typically a straightforward condensation reaction between a steroidal ketone and a hydrazine derivative, often catalyzed by a weak acid. The choice of solvent and reaction conditions can influence the yield and purity of the product.
Table 1: Comparison of Physicochemical Properties
| Property | Androstenone Hydrazone | Testosterone Hydrazone | Epiandrosterone Hydrazone |
| Molecular Formula | C₁₉H₃₀N₂O | C₁₉H₃₀N₂O | C₁₉H₃₂N₂O |
| Molecular Weight | 302.46 g/mol | 302.46 g/mol | 304.48 g/mol |
| Parent Steroid | Androstenone | Testosterone | Epiandrosterone |
| Key Structural Difference | 5α-androst-16-en-3-one backbone | Androst-4-en-3-one backbone | 3β-hydroxy-5α-androstan-17-one backbone |
Experimental Protocol: Synthesis of a Representative Steroid Hydrazone (Epiandrosterone Hydrazone Derivative)
This protocol is adapted from the synthesis of epiandrosterone hydrazones and serves as a representative method for the synthesis of steroid hydrazones.[1]
Objective: To synthesize a hydrazone derivative of epiandrosterone.
Materials:
-
Epiandrosterone
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Steroid: In a round-bottom flask, dissolve epiandrosterone (1 equivalent) in a minimal amount of absolute ethanol with gentle heating and stirring.
-
Preparation of Hydrazine Solution: In a separate beaker, dissolve the hydrazine derivative (1.1 equivalents) in ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction Mixture: Add the hydrazine solution dropwise to the stirred solution of epiandrosterone at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the steroid and the hydrazine derivative and is relatively easy to remove after the reaction.
-
Acetic Acid Catalyst: The acidic conditions protonate the carbonyl oxygen of the steroid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.
-
Washing with Cold Ethanol: This step removes impurities without dissolving a significant amount of the desired product, which is typically less soluble in cold ethanol.
Caption: General workflow for the synthesis and characterization of steroid hydrazones.
Biological Activity: A Focus on Cytotoxicity
Steroid hydrazones have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nature of the substituent on the hydrazone moiety and the stereochemistry of the steroid nucleus can greatly influence this activity.
Table 2: Comparative Cytotoxicity of Steroid Hydrazone Derivatives (Representative Data)
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thiazole-Androstenone Derivative | Melanoma (LOX IMVI) | 1.70 (GI₅₀) | [2] |
| Thiazole-Androstenone Derivative | Melanoma (SK-MEL-28) | 1.32 (GI₅₀) | [2] |
| Epiandrosterone Hydrazone Derivative | Lung Carcinoma (A-549) | Active (qualitative) | [1] |
| Testosterone Dimer | Prostate Cancer (LNCaP) | 12.0 | [3] |
Note: The data presented are for different derivatives and cell lines, and thus do not represent a direct head-to-head comparison. However, they highlight the potential of the steroid hydrazone scaffold in developing potent anticancer agents.
Receptor Binding Affinity: An Unexplored Frontier
The interaction of steroid hydrazones with nuclear receptors, such as the androgen receptor (AR), is a critical determinant of their endocrine activity and potential therapeutic applications. The modification at the C-17 position of the steroid, where the hydrazone moiety is typically introduced in androstane derivatives, can significantly alter the binding affinity compared to the parent steroid.
Currently, there is a lack of published data on the androgen receptor binding affinity of Androstenone Hydrazone. For comparison, the parent steroid, androstenone, is known to interact with olfactory receptors but its affinity for the androgen receptor is not as well-characterized as that of testosterone or dihydrotestosterone (DHT).
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of a test compound, such as a steroid hydrazone, to the androgen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled competitor (e.g., Dihydrotestosterone - DHT)
-
Test compounds (e.g., Androstenone Hydrazone)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Prostate Cytosol: Prepare a cytosolic fraction from rat ventral prostates, which is rich in androgen receptors.
-
Assay Setup: In a series of tubes, add a fixed amount of the prostate cytosol and a fixed concentration of the radiolabeled androgen.
-
Competition: To these tubes, add increasing concentrations of either the unlabeled competitor (for the standard curve) or the test compound.
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the unbound radiolabeled ligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the receptor-bound radiolabeled ligand.
-
Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabel as a function of the competitor concentration. The IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be determined from this curve. The relative binding affinity (RBA) of the test compound can then be calculated relative to the standard competitor (DHT).
Caption: Workflow for an androgen receptor competitive binding assay.
Metabolic Stability: Predicting In Vivo Behavior
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. Hydrazones can be susceptible to hydrolysis, and the steroid nucleus is a substrate for various metabolic enzymes, primarily cytochrome P450s.
There is currently no published data on the metabolic stability of Androstenone Hydrazone. However, general studies on hydrazones indicate that their stability can be influenced by the nature of the substituents and the biological matrix.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method for assessing the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound using liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer
-
Test compound
-
Positive control compound (with known metabolic stability)
-
Acetonitrile (quenching solution)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life can be calculated as t₁/₂ = 0.693 / k. The intrinsic clearance can also be calculated from these data.
Conclusion and Future Directions
Androstenone Hydrazone and its counterparts represent a promising class of modified steroids with the potential for diverse biological activities. While the current literature provides a foundation for understanding their synthesis and potential cytotoxic effects, a significant gap exists in our knowledge regarding their direct comparative performance.
Future research should focus on the systematic synthesis and evaluation of a series of steroid hydrazones, including Androstenone Hydrazone, Testosterone Hydrazone, and Epiandrosterone Hydrazone, under standardized conditions. This would involve:
-
Direct Comparative Cytotoxicity Studies: Evaluating the IC₅₀ values of these compounds against a panel of relevant cancer cell lines.
-
Receptor Binding Assays: Determining the binding affinities of these hydrazones for the androgen receptor and other relevant nuclear receptors.
-
Metabolic Stability Studies: Quantifying the in vitro metabolic stability of these compounds to predict their pharmacokinetic behavior.
Such studies will provide a much-needed comprehensive understanding of the structure-activity relationships within this class of compounds and will undoubtedly accelerate the development of novel steroid-based therapeutics.
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Nadaraia, N. Sh., Barbakadze, N. N., Mshvildadze, V. D., Sylla, B., Legault, J., & Pichette, A. (2020). Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. Chemistry of Natural Compounds, 56(2), 274–277. [Link]
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Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247–1252. [Link]
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Kovarikova, P., Stariat, J., Klimes, J., & Vávrová, K. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 343–349. [Link]
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Mistry, K., & Singh, A. K. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 7. [Link]
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Maltais, R., et al. (2021). Innovative C2-symmetric testosterone and androstenedione dimers: Design, synthesis, biological evaluation on prostate cancer cell lines and binding study to recombinant CYP3A4. European Journal of Medicinal Chemistry, 220, 113496. [Link]
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A Comparative Analysis of the Bio-Functional Profiles of Androstenone Hydrazone and Testosterone Hydrazone
A Guide for Researchers in Steroid Chemistry and Drug Development
This analysis is intended for researchers and professionals in drug development, offering a framework for evaluating these compounds and providing the necessary experimental methodologies to conduct further investigations.
Foundational Bio-Logics: Androstenone vs. Testosterone
To appreciate the potential activities of their hydrazone derivatives, one must first understand the distinct biological roles of the parent steroids.
-
Androstenone : A 16-androstene steroid, androstenone is primarily recognized as a pheromone in various mammalian species, including pigs.[1] In humans, its role is more complex, contributing to axillary odor and being investigated for its potential in modulating social and reproductive behaviors through olfactory pathways.[1] Its primary mode of action is not through the classical nuclear androgen receptor but is thought to involve chemosensory receptors in the vomeronasal organ (VNO) and main olfactory epithelium (MOE).[2]
-
Testosterone : As the principal male sex hormone, testosterone is a potent androgen that exerts its effects primarily through the Androgen Receptor (AR) , a ligand-activated nuclear transcription factor.[3][4] The binding of testosterone (or its more potent metabolite, dihydrotestosterone - DHT) to the AR initiates a signaling cascade that regulates gene expression, influencing the development and maintenance of male sexual characteristics.[5][6]
The fundamental divergence in their mechanisms—chemosensory signaling for androstenone versus nuclear receptor-mediated gene regulation for testosterone—is the critical starting point for our comparative analysis.
The Hydrazone Moiety: A Modulator of Biological Activity
The conversion of a ketone group on the steroid backbone to a hydrazone (R₂C=NNH₂) introduces significant chemical changes that can profoundly impact biological function.[7] The hydrazone group can:
-
Alter Receptor Binding: The increased size and different electronic properties of the hydrazone group compared to a ketone can either enhance or hinder binding to a target receptor.
-
Introduce New Biological Activities: The hydrazone moiety itself is associated with a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[7][8] This suggests that steroidal hydrazones may exhibit novel bioactivities not present in the parent molecule.
-
Function as a Prodrug: In some contexts, hydrazones can be designed to be stable in circulation and then hydrolyzed back to the active ketone-containing parent drug at the target site. Testosterone enantate benzilic acid hydrazone, for instance, was developed as a long-acting prodrug of testosterone.[9]
Comparative Profile: Androstenone Hydrazone vs. Testosterone Hydrazone
Lacking direct comparative data, we present a postulated comparison based on the principles outlined above. This table is intended to guide hypothesis generation and experimental design.
| Feature | Androstenone Hydrazone | Testosterone Hydrazone |
| Parent Molecule | Androstenone (Pheromone) | Testosterone (Androgen) |
| Primary Postulated Target | Chemosensory/Pheromone Receptors | Androgen Receptor (AR) |
| Potential Primary Biological Role | Modulator of social/reproductive behavior via olfactory pathways.[1] | Androgenic/anabolic agent. |
| Potential Secondary Activities | Anticancer, antimicrobial, antiviral (based on general hydrazone activity).[1][7] | Anticancer, antimicrobial, antiviral (based on general hydrazone activity).[7] |
| Mechanism of Action Hypothesis | May act as an altered-affinity ligand for pheromone receptors or may possess novel activities due to the hydrazone group. | Could act as a direct AR agonist/antagonist with altered affinity, or as a prodrug that releases testosterone upon hydrolysis. |
| Key Research Questions | Does it retain pheromonal activity? Does it bind to olfactory receptors? Does it exhibit cytotoxic activity against cancer cell lines? | What is its binding affinity for the AR compared to testosterone? Is it an AR agonist or antagonist? What is its stability and hydrolysis rate in physiological conditions? |
Signaling Pathways: A Visual Overview
To understand the distinct biological contexts of these compounds, it is essential to visualize their postulated signaling pathways.
Androgen Receptor Signaling Pathway (Testosterone Hydrazone)
Testosterone hydrazone's activity would be assessed via its interaction with the canonical androgen receptor signaling pathway. Upon binding of an agonist like testosterone, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription.[3][10]
Caption: Generalized mammalian pheromone signaling pathway.
Experimental Protocols for Comparative Assessment
To move from postulation to data, specific bioassays are required. The following protocols provide a validated framework for testing the biological activities of these compounds.
Protocol: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity (IC₅₀) of testosterone hydrazone for the androgen receptor.
Methodology Workflow:
Caption: Workflow for an AR competitive binding assay.
Step-by-Step Protocol:
-
Preparation of AR Source: Prepare cytosol from ventral prostates of rats, which serves as the source of the androgen receptor. [10]2. Compound Preparation: Prepare a dilution series of the test compound (testosterone hydrazone) and control compounds (e.g., unlabeled testosterone, DHT) in an appropriate solvent.
-
Incubation: In assay tubes, combine the prostate cytosol, a fixed concentration of a radiolabeled AR ligand (e.g., [³H]-R1881), and varying concentrations of the test compound. [11]Incubate overnight at 4°C to reach equilibrium.
-
Separation: Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the HAP, and wash to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellet in ethanol and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Use a non-linear regression model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). [11]
Protocol: Androgen Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding—the activation or inhibition of gene transcription.
Objective: To determine if testosterone hydrazone acts as an agonist or antagonist of the AR and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).
Methodology Workflow:
Caption: Workflow for an AR reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., VCaP, or a host cell line like COS-1) stably transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene downstream of an androgen-responsive promoter. [3][12]2. Cell Plating and Dosing: Seed the cells into 96-well plates. After allowing them to attach, replace the medium with one containing serial dilutions of the test compound.
-
For Agonist Testing: Add the test compound alone.
-
For Antagonist Testing: Add the test compound in the presence of a known AR agonist (e.g., DHT at its EC₅₀ concentration).
-
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression. [3]4. Cell Lysis and Signal Detection: Lyse the cells and add a luciferase detection reagent.
-
Measurement: Measure the luminescence produced using a plate-reading luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence versus the log concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal versus the log concentration of the test compound to determine the IC₅₀.
-
Conclusion and Future Directions
The comparison between androstenone hydrazone and testosterone hydrazone highlights a fascinating divergence in potential biological activity, rooted in the distinct functions of their parent molecules. While testosterone hydrazone is a candidate for modulating the well-defined androgen receptor pathway, androstenone hydrazone enters the more elusive and complex world of chemosensory and pheromonal signaling. Furthermore, the inherent bioactivity of the hydrazone moiety itself may confer novel therapeutic properties, such as anticancer or antimicrobial effects, to both steroid scaffolds.
The lack of direct comparative data underscores a significant research opportunity. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the precise biological activities of these compounds. Such studies are crucial for determining their potential as therapeutic agents, research tools, or modulators of behavior, ultimately transforming speculation into validated scientific understanding.
References
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Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002). ICCVAM. Available from: [Link]
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Wikipedia contributors. (2023). Androgen receptor. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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PubChem. (n.d.). Androstenone Hydrazone. National Center for Biotechnology Information. Available from: [Link]
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- Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 158-167.
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Human AR Reporter Assay Kit. (n.d.). Indigo Biosciences. Available from: [Link]
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- Baker, T. C. (1989). Behavioral Analysis of Pheromones. In Techniques in Pheromone Research (pp. 41-71). Springer, New York, NY.
- Pereira de Jésus-Tran, K., et al. (2006). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Protein Science, 15(5), 987-999.
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A Comparative Analysis of Androstenone and its Hydrazone Derivative: From Pheromonal Signal to Pharmaceutical Building Block
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of steroidal compounds, Androstenone has long captured the attention of researchers due to its intriguing role as a pheromone.[1][2] Its derivative, Androstenone Hydrazone, while structurally similar, occupies a distinctly different niche, primarily serving as a crucial intermediate in pharmaceutical synthesis.[3][4] This guide provides a comprehensive comparative analysis of these two molecules, delving into their known biological functions, chemical properties, and the experimental methodologies used to characterize them. While direct comparative biological data for Androstenone Hydrazone is scarce, this analysis will leverage the well-documented properties of Androstenone and the general characteristics of hydrazones to offer valuable insights and propose future research directions.
Molecular Profiles: A Tale of Two Steroids
Androstenone (5α-androst-16-en-3-one) is a C19 steroid known for its distinct musky odor and its role as a pheromone, particularly in pigs where it elicits mating behavior in sows.[2] In humans, its effects are more nuanced and subject to individual perception, which is largely governed by genetic variations in the olfactory receptor OR7D4.[5][6][7]
Androstenone Hydrazone is a synthetic derivative where the ketone group at the C-17 position of Androstenone is replaced by a hydrazone group (=N-NH2).[8][9] This seemingly minor modification drastically alters the molecule's chemical reactivity and, presumably, its biological activity, transitioning it from a signaling molecule to a versatile chemical building block.[10]
| Property | Androstenone | Androstenone Hydrazone |
| Chemical Formula | C₁₉H₂₈O | C₁₉H₃₀N₂O |
| Molar Mass | 272.43 g/mol | 302.46 g/mol [11] |
| CAS Number | 18339-16-7[2] | 63015-10-1[11] |
| Primary Function | Pheromone, Odorant | Pharmaceutical Intermediate[3] |
| Key Functional Group | Ketone (C=O) at C-17 | Hydrazone (=N-NH₂) at C-17 |
| Biological Target | Olfactory Receptor OR7D4[6][12] | Not well-characterized |
The Biological Significance of Androstenone: A Well-Studied Pheromone
The biological activity of Androstenone is intrinsically linked to its role as an olfactory signal. In mammals, it is primarily detected by the main olfactory epithelium, where it binds to specific G protein-coupled receptors (GPCRs), most notably OR7D4.[13][14]
Mechanism of Action: The Olfactory Pathway
The perception of Androstenone initiates a signaling cascade within olfactory sensory neurons. This intricate process can be visualized as follows:
Caption: Androstenone Signal Transduction Pathway.
This activation ultimately leads to the perception of Androstenone's characteristic scent, which can evoke a range of behavioral and physiological responses depending on the individual and species.[15]
Androstenone Hydrazone: A Shift in Focus to Synthetic Utility
In stark contrast to its parent compound, the primary significance of Androstenone Hydrazone lies in its utility as a chemical intermediate. It is a key precursor in the synthesis of Abiraterone acetate, a potent drug used in the treatment of prostate cancer.[3][4]
Synthesis of Androstenone Hydrazone
The conversion of Androstenone to Androstenone Hydrazone is a classic condensation reaction. This process highlights the chemical principles that underpin the modification of steroid scaffolds for pharmaceutical applications.
Caption: Synthesis of Androstenone Hydrazone.
This reaction effectively caps the reactive ketone group, rendering the C-17 position amenable to further chemical transformations necessary for the synthesis of more complex molecules like Abiraterone.
Comparative Performance: Bridging the Data Gap
A direct, head-to-head comparison of the biological performance of Androstenone and Androstenone Hydrazone is hampered by a lack of published experimental data for the hydrazone derivative. However, based on their structural differences, we can hypothesize on their likely divergent activities and propose experimental workflows to test these hypotheses.
Receptor Binding Affinity: A Tale of Two Moieties
The ketone group of Androstenone is crucial for its interaction with the binding pocket of the OR7D4 receptor. The introduction of the bulkier and more polar hydrazone group would likely significantly alter or abolish this interaction.
Hypothesis: Androstenone Hydrazone will exhibit significantly lower or no binding affinity for the OR7D4 receptor compared to Androstenone.
Proposed Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells transiently transfected with the human OR7D4 receptor gene.
-
Radioligand Preparation: Utilize a radiolabeled form of Androstenone (e.g., [³H]-Androstenone) as the competitive ligand.
-
Assay Setup: In a 96-well plate, incubate the cell membranes expressing OR7D4 with a fixed concentration of [³H]-Androstenone.
-
Competition: Add increasing concentrations of unlabeled Androstenone (positive control) and Androstenone Hydrazone (test compound) to the wells.
-
Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the wells to remove unbound radioligand.
-
Quantification: Measure the amount of bound [³H]-Androstenone in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ (inhibitory concentration 50%) and calculate the Ki (inhibition constant) for each compound.
Caption: Competitive Radioligand Binding Assay Workflow.
In Vitro Functional Assays: From Pheromonal Activity to Potential Bioactivity
While Androstenone's function is primarily as a pheromone, the hydrazone moiety is known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[16][17][18]
Hypothesis: Androstenone Hydrazone will be inactive in pheromonal assays but may exhibit other, as-yet-uncharacterized biological activities.
Proposed Experimental Protocol: Cell-Based Reporter Assay (for Pheromonal Activity)
-
Cell Line: Utilize a cell line (e.g., Hana3A) co-transfected with OR7D4 and a cyclic nucleotide-gated (CNG) channel, along with a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).
-
Compound Treatment: Treat the cells with varying concentrations of Androstenone and Androstenone Hydrazone.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity, which is proportional to the level of cAMP produced upon receptor activation.
-
Data Analysis: Plot the luciferase activity against the log concentration of the compounds to generate dose-response curves and determine EC₅₀ values.
Proposed Experimental Protocol: Broad-Spectrum Bioactivity Screening
-
Panel of Assays: Screen Androstenone Hydrazone against a diverse panel of biological targets, including various cancer cell lines (e.g., prostate, breast, lung), bacterial strains (Gram-positive and Gram-negative), and fungal species.
-
Methodologies: Employ standard cell viability assays (e.g., MTT, CellTiter-Glo), minimum inhibitory concentration (MIC) assays, and anti-inflammatory assays (e.g., measuring inhibition of cytokine production).
-
Data Interpretation: Analyze the results to identify any potential "hits" that warrant further investigation into the mechanism of action.
Conclusion: Two Molecules, Two Destinies
The comparative analysis of Androstenone and Androstenone Hydrazone reveals a fascinating divergence in function driven by a simple chemical modification. Androstenone stands as a well-characterized pheromone, its biological activity intricately tied to its interaction with specific olfactory receptors. In contrast, Androstenone Hydrazone's identity is predominantly that of a synthetic workhorse, its value derived from its role in the production of life-saving pharmaceuticals.
While direct comparative biological data for Androstenone Hydrazone is currently lacking, the proposed experimental frameworks provide a clear path for future research. Such studies would not only definitively characterize the biological activity (or lack thereof) of Androstenone Hydrazone but could also uncover novel therapeutic applications for this and other steroid-hydrazone derivatives. For researchers in drug discovery, this underscores the profound impact that targeted chemical modifications can have on the biological destiny of a molecule.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Androstenone Hydrazone
For researchers and professionals in drug development and chemical synthesis, the precise and verifiable creation of novel compounds is paramount. This guide provides an in-depth look at the synthesis of Androstenone Hydrazone, a derivative of the pheromonal steroid Androstenone. We will not only detail a robust synthesis protocol but also delve into the critical process of spectral validation, ensuring the unequivocal confirmation of the target molecule. This document is designed to be a practical, field-tested resource, moving beyond simple procedural steps to explain the underlying scientific principles and rationale.
Introduction: Why Hydrazone Derivatization of Steroids?
The derivatization of steroids is a cornerstone of pharmaceutical and analytical chemistry. Converting the ketone functional group of a steroid like Androstenone (5α-androst-16-en-3-one) into a hydrazone offers several distinct advantages. Hydrazones, formed by the condensation reaction between a carbonyl compound and hydrazine, can alter the parent molecule's biological activity and physicochemical properties.[1][2] This modification can be crucial for enhancing bioactivity, improving stability, or enabling further chemical modifications.[3][4][5][6] In the context of analytical chemistry, hydrazone formation is a well-established method for the derivatization of ketosteroids to improve their detection and characterization, particularly in mass spectrometry-based analyses.[7][8][9]
This guide will focus on the synthesis of Androstenone Hydrazone (C19H30N2O) and its validation using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Experimental Protocol: Synthesis of Androstenone Hydrazone
This protocol details a reliable method for the synthesis of Androstenone Hydrazone from Androstenone. The procedure is based on the well-established acid-catalyzed condensation reaction between a ketone and hydrazine.[1]
Materials and Reagents:
-
Androstenone (Starting Material)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Androstenone (1 equivalent) in absolute ethanol. Gentle warming may be required to achieve complete dissolution. The use of ethanol as a solvent is advantageous due to its ability to dissolve the steroid and its miscibility with the aqueous hydrazine hydrate.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.5 equivalents). The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion. Following this, add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyst is crucial for protonating the carbonyl oxygen of the Androstenone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.
-
Reaction Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. Monitoring by TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
Product Precipitation and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Androstenone Hydrazone product will often precipitate out of the solution upon cooling. If precipitation is not spontaneous, the slow addition of cold distilled water can induce precipitation. The solid product is then collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification by Recrystallization: For obtaining a high-purity product, recrystallization is recommended. A suitable solvent system, such as an ethanol/water mixture, should be used. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried under vacuum.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the Androstenone Hydrazone synthesis and validation process.
Caption: Workflow for the Synthesis and Validation of Androstenone Hydrazone.
Spectral Data Interpretation: The Fingerprint of Success
The successful synthesis of Androstenone Hydrazone must be confirmed through rigorous spectral analysis. The following sections detail the expected spectral data and their interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The conversion of the ketone in Androstenone to the hydrazone in the product will result in distinct changes in the IR spectrum.
-
Disappearance of the C=O Stretch: The most significant change will be the disappearance of the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone in Androstenone, which is typically found around 1740-1720 cm⁻¹.
-
Appearance of C=N and N-H Stretches: Conversely, the spectrum of Androstenone Hydrazone will exhibit new characteristic absorption bands. A C=N (imine) stretching vibration is expected to appear in the region of 1650-1550 cm⁻¹.[2][10] Additionally, the N-H stretching vibrations of the -NH₂ group will be visible as one or two bands in the 3400-3200 cm⁻¹ region.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
¹H NMR Spectroscopy: The proton NMR spectrum of Androstenone Hydrazone will show characteristic signals for the hydrazone protons. A broad singlet corresponding to the -NH₂ protons is expected, typically in the range of 4.0-6.0 ppm, although its chemical shift can be variable and concentration-dependent. The absence of the characteristic signals for the protons adjacent to the carbonyl group in the starting material and the appearance of new signals in the vicinity of the newly formed C=N bond will also be indicative of a successful reaction.[11][12][13][14]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence of the functional group transformation. The signal corresponding to the carbonyl carbon of Androstenone (typically in the range of 200-220 ppm) will be absent in the spectrum of the product.[15] A new signal for the C=N carbon of the hydrazone will appear in the downfield region, typically around 150-160 ppm.[10] The other carbon signals of the steroid backbone will remain largely unchanged, providing a consistent framework for comparison.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum of Androstenone Hydrazone will show a molecular ion peak (M⁺) corresponding to its molecular weight of 302.48 g/mol (for the most common isotopes).[10][16] This is a direct confirmation of the addition of the hydrazine moiety (-N₂H₂) and the loss of a water molecule from the starting Androstenone (molar mass: 272.43 g/mol ).[17]
-
Fragmentation Pattern: The fragmentation pattern can also be diagnostic. The loss of nitrogen-containing fragments from the molecular ion can be observed, which is characteristic of hydrazones.[7][8]
Comparative Data Summary
The following table summarizes the key spectral data for the starting material (Androstenone) and the product (Androstenone Hydrazone) for easy comparison.
| Spectroscopic Technique | Androstenone (Starting Material) | Androstenone Hydrazone (Product) | Rationale for Change |
| IR Spectroscopy | Strong C=O stretch at ~1730 cm⁻¹ | Disappearance of C=O stretch; Appearance of C=N stretch at ~1640 cm⁻¹ and N-H stretch at ~3300 cm⁻¹[10] | Conversion of the ketone functional group to a hydrazone. |
| ¹H NMR Spectroscopy | Protons alpha to the carbonyl group are deshielded. | Appearance of a broad singlet for -NH₂ protons. | Introduction of the hydrazone moiety. |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal at ~210 ppm. | Disappearance of the carbonyl signal; Appearance of C=N carbon signal at ~155 ppm.[10] | Replacement of the C=O group with a C=N-NH₂ group. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 272. | Molecular ion peak (M⁺) at m/z 302. | Addition of N₂H₂ and loss of H₂O. |
Conclusion: A Validated Pathway to Androstenone Hydrazone
The synthesis of Androstenone Hydrazone via acid-catalyzed condensation of Androstenone with hydrazine hydrate is a reliable and straightforward method. However, the synthesis is only the first step. Rigorous validation of the product's identity and purity through a combination of IR, NMR, and Mass Spectrometry is essential for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive framework for both the synthesis and the critical spectral analysis required to confidently confirm the successful formation of Androstenone Hydrazone. By understanding the "why" behind each step and each spectral feature, researchers can approach this synthesis with a higher degree of confidence and scientific rigor.
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A Comparative Guide to the Analytical Performance of Steroid Hydrazone Derivatives in Mass Spectrometry
This guide provides an in-depth comparison of the analytical performance of various steroid hydrazone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for method development. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The accurate quantification of steroids is critical in numerous fields, from clinical endocrinology and sports doping control to pharmaceutical development and environmental monitoring.[1][2][3] However, the inherent physicochemical properties of steroids—such as their low physiological concentrations, structural similarity, and often poor ionization efficiency—present significant analytical challenges, particularly for mass spectrometry (MS)-based methods.[1][4][5]
Chemical derivatization is a powerful strategy employed to overcome these limitations.[1][6][7] By chemically modifying a target analyte prior to analysis, we can alter its properties to enhance analytical performance. For ketosteroids, which feature one or more carbonyl functional groups, derivatization with hydrazine-based reagents to form hydrazones is a widely adopted and effective approach.[8][9] This guide will compare the most common hydrazone derivatives used in steroid analysis, focusing on their impact on sensitivity, specificity, and overall method robustness in liquid chromatography-mass spectrometry (LC-MS).
Key Hydrazine Reagents for Steroid Derivatization
The primary goal of derivatizing steroids for LC-MS analysis is to improve their ionization efficiency, typically in electrospray ionization (ESI).[1][5] This is achieved by introducing a moiety that is either permanently charged or readily ionizable.
-
Girard's Reagents (T & P): These are cationic hydrazide reagents that introduce a permanent positive charge (a quaternary ammonium group) onto the steroid molecule.[4][7][10][11] This "charge-tagging" strategy significantly enhances ESI efficiency in positive ion mode, as the analyte is already charged in solution, bypassing the often-inefficient protonation step required for native steroids.[7][10] Girard's Reagent T (GirT) contains a trimethylamine group, while Girard's Reagent P (GirP) contains a pyridinium group.
-
2,4-Dinitrophenylhydrazine (DNPH): A classic derivatizing agent for carbonyls, DNPH has been used for decades in steroid characterization.[12] The resulting 2,4-dinitrophenylhydrazone derivatives are stable and can be detected by UV-Vis or mass spectrometry.[12][13][14]
-
Pyridine-Based Hydrazines (2-HP & HMP): Reagents like 2-hydrazinopyridine (2-HP) and 2-hydrazino-1-methylpyridine (HMP) are used to enhance detection sensitivity.[15][16][17] HMP, in particular, contains a permanently charged quaternary ammonium moiety, functioning similarly to Girard's reagents to boost ionization efficiency.[16]
Comparative Analytical Performance
The choice of derivatizing agent has a profound impact on the analytical method's performance. The ideal reagent should offer a combination of high reaction efficiency, significant sensitivity enhancement, and the generation of structurally informative fragments upon tandem mass spectrometry (MS/MS).
| Derivative | Primary Advantage | Signal Enhancement | Key Fragmentation | Potential Issues | Primary Application |
| Girard's T/P | Permanent positive charge ("charge-tagging") enhances ESI efficiency.[4][7][10] | Up to 33-fold reported for GirP.[18][19] | Facile neutral loss of the quaternary amine (trimethylamine or pyridine).[10] | Formation of E/Z isomers.[10] | LC-MS/MS quantification of low-abundance ketosteroids.[4][10][20] |
| 2,4-DNPH | Forms stable derivatives; historically used for UV detection.[12][13] | Moderate; less pronounced for ESI-MS compared to charged tags. | Fragmentation of the dinitrophenyl group. | Formation of E/Z stereoisomers can complicate chromatography and quantification.[13] | HPLC-UV; LC-MS characterization.[12] |
| 2-HP / HMP | Enhances sensitivity; HMP adds a permanent positive charge.[15][16] | HMP provides greater sensitivity than uncharged hydrazine derivatives like HTP.[16] | HMP derivatives yield a characteristic product ion at m/z 108.[16] | HMP can form multiple isomers, requiring careful chromatographic separation.[16] | LC-MS/MS analysis of androgens and other ketosteroids in complex matrices.[16][17] |
| Hydroxylamine | Improves ionization efficiency by adding an easily protonated group.[6][21] | 1.8 to 251.9-fold increase in MS signal intensity reported.[6] | Varies by steroid structure. | Not a hydrazine; forms oximes. Reaction conditions need optimization.[6] | LC-MS/MS steroid profiling.[6][21] |
Causality Behind Performance Metrics:
-
Sensitivity and Ionization: The dramatic increase in sensitivity from reagents like Girard's and HMP is a direct result of introducing a permanent charge.[7][16] Native steroids must capture a proton in the ESI source to become charged, an inefficient process often suppressed by other molecules in the sample matrix.[4] By "pre-charging" the analyte, the derivatization step ensures efficient transfer from the liquid phase to the gas phase and subsequent detection by the mass spectrometer.
-
Specificity and Fragmentation: The true power of MS lies in its specificity, achieved through MS/MS. A good derivative not only enhances the parent ion signal but also produces a consistent, high-intensity, and structurally specific product ion upon fragmentation. The neutral loss of the Girard's moiety is an excellent example; it is a predictable and highly efficient fragmentation pathway that is often used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, providing exceptional specificity.[10] Similarly, HMP-derivatized steroids consistently produce a product ion at m/z 108, which serves as an excellent quantifier ion.[16]
Experimental Design & Protocols
A robust analytical method requires a well-designed, validated protocol. Below are representative protocols for derivatization and subsequent analysis.
This protocol is adapted from methodologies used for the analysis of ecdysteroids and other ketosteroids.[4][10] The inclusion of an internal standard early in the process is critical for ensuring trustworthiness and accounting for variations in extraction and derivatization efficiency.
Step-by-Step Methodology:
-
Sample Preparation: Extract steroids from the biological matrix (e.g., serum, tissue homogenate) using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing the derivatization catalyst (e.g., glacial acetic acid).
-
Derivatization Reaction: Add 50 mg of Girard's Reagent T to the reconstituted sample. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Reaction conditions should be optimized for the specific steroid panel.[6]
-
Neutralization & Dilution: Stop the reaction by neutralizing the mixture. For example, add 95 µL of methanol containing 1% NH₄OH.[10]
-
Internal Standard Spiking (if not added earlier): Spike the sample with a known concentration of a stable isotope-labeled internal standard corresponding to the analyte of interest.
-
Final Dilution: Dilute the sample to the final concentration with an appropriate solvent (e.g., water/methanol) compatible with the LC mobile phase.
-
Analysis: Inject an aliquot of the final sample into the LC-MS/MS system.
The derivatized samples are analyzed using a system that couples liquid chromatography for separation with tandem mass spectrometry for detection and quantification.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for steroid analysis (e.g., 2.1 mm x 50 mm, <2 µm particle size).
-
Mobile Phase: Employ a gradient elution using water (A) and methanol or acetonitrile (B), both typically containing an additive like 0.1% formic acid to aid ionization.
-
Gradient: Start with a high percentage of mobile phase A, ramping up to a high percentage of B to elute the steroids, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Tandem Mass Spectrometry (MS/MS).
-
Acquisition Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification. For each derivatized steroid, monitor at least two specific transitions from the precursor ion (the derivatized molecule) to a product ion.[10] The transition with the highest intensity is used for quantification (quantifier), while the second is used for confirmation (qualifier).[16]
-
-
Data Analysis:
-
Quantification: Generate a calibration curve using standards of known concentrations. Quantify the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Validation: The analytical method must be rigorously validated according to established guidelines to determine its linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects.[20][22][23]
-
Visualization of Key Processes
Diagrams help clarify complex workflows and chemical reactions, forming a critical part of a self-validating and understandable protocol.
Caption: General reaction scheme for the formation of a steroid hydrazone.
Caption: A typical workflow for the analysis of steroid hydrazone derivatives.
Conclusion
The derivatization of ketosteroids into their hydrazone forms is an indispensable tool for enhancing the performance of LC-MS-based analytical methods.
-
For achieving the highest sensitivity , particularly for trace-level analysis in complex biological matrices, cationic "charge-tagging" reagents such as Girard's Reagents (T and P) and HMP are the superior choice. Their ability to introduce a permanent positive charge dramatically improves ionization efficiency.
-
The choice of derivative must be paired with careful optimization of both the derivatization reaction and the chromatographic conditions to resolve potential isomers.
-
Understanding the specific fragmentation patterns of each derivative is paramount for developing highly selective and robust MS/MS methods for quantification.
By carefully selecting the appropriate derivatizing reagent and validating the entire workflow, researchers can develop highly sensitive, specific, and reliable methods for steroid analysis, enabling new insights in both research and clinical practice.
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Shui, G., et al. (2011). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
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Leaptrot, K. L., et al. (2022). Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry. [Link]
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Li, Y., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Chromatographia. [Link]
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Kirk, J. M., et al. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Semantic Scholar. [Link]
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Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. [Link]
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Vold, T. O., et al. (2018). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. ResearchGate. [Link]
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Vold, T. O., et al. (2018). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Journal of Chromatography B. [Link]
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Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta. [Link]
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Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Kirk, J. M., et al. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. ResearchGate. [Link]
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Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]
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Vold, T. O., et al. (2018). Derivatization as a Tool for Reaching Low pg/mL Detection Limits in Salivary Steroidomics. ResearchGate. [Link]
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Quanson, J. L., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Mazzarino, M., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. ResearchGate. [Link]
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Huck, I., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. [Link]
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Shigeri, Y., et al. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups. European Journal of Mass Spectrometry. [Link]
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Bair, K. L., et al. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B. [Link]
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Keevil, B. G. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. [Link]
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Higashi, T., et al. (2007). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. ResearchGate. [Link]
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Liu, Y., et al. (2015). A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. [Link]
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Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]
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SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. SCIEX. [Link]
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Jaiswal, R., et al. (2014). Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis. Steroids. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Androstenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the safe handling and disposal of Androstenone Hydrazone (CAS No. 63015-10-1). As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. Androstenone Hydrazone, a derivative of the steroid Androstenone, requires careful management due to the inherent hazards of its steroidal backbone and the reactivity of the hydrazone functional group.
Understanding the Hazard Profile of Androstenone Hydrazone
Androstenone Core: The parent steroid, 5α-Androst-16-en-3-one (Androstenone), is classified with significant health warnings. According to its Safety Data Sheet, Androstenone is:
Given these classifications, Androstenone Hydrazone must be handled as, at a minimum, a suspected carcinogen and reproductive toxin. All personnel must be informed of these potential hazards before handling the compound.[3][4]
Hydrazone Functional Group: The hydrazone group (-C=N-NH₂) introduces additional hazards. Hydrazones can be susceptible to hydrolysis, reverting to the parent carbonyl (Androstenone) and hydrazine.[5][6][7] Hydrazine and many of its organic derivatives are:
-
Corrosive and can cause severe skin burns and eye damage .[8]
-
Reactive , especially with oxidizing agents.
Therefore, the disposal strategy for Androstenone Hydrazone must address both the toxicity of the steroid and the reactivity and toxicity of the hydrazone component and its potential byproducts.
Personal Protective Equipment (PPE) and Safe Handling
Given the compound's hazard profile, strict adherence to PPE protocols is mandatory. All handling of Androstenone Hydrazone, whether in solid or solution form, must be conducted within a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | To prevent skin contact. Given the "harmful in contact with skin" classification, double gloving is recommended. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | To protect eyes from dust particles or splashes. |
| Lab Coat | Full-length, buttoned | To protect skin and personal clothing from contamination. |
| Respiratory | Use within a chemical fume hood | To prevent inhalation of the powder, which is classified as harmful. |
Table 1: Required Personal Protective Equipment
Disposal Workflow: A Step-by-Step Guide
The primary goal of the disposal procedure is to convert Androstenone Hydrazone into less hazardous, more readily disposable compounds. This is achieved through a two-pronged approach: chemical neutralization of the reactive hydrazone group, followed by disposal as hazardous chemical waste . Under no circumstances should Androstenone Hydrazone or its untreated waste be disposed of down the drain or in regular trash. [6]
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Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling Androstenone Hydrazone
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond the precision of your experiments to the robustness of your safety protocols. When working with novel or specialized compounds like Androstenone Hydrazone, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement; it is a cornerstone of scientific excellence and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling of Androstenone Hydrazone, moving beyond a simple checklist to explain the rationale behind each safety measure.
Androstenone Hydrazone is a steroid derivative, a classification that necessitates careful handling due to the potential for hormonal activity. Furthermore, the presence of the hydrazone functional group introduces chemical properties that require specific safety considerations. While a comprehensive toxicological profile for Androstenone Hydrazone is not extensively documented in publicly available literature, a critical assessment of its constituent parts—the steroid core and the hydrazone moiety—allows for the development of a robust safety protocol. The parent compound, androstenone, is a known pheromone, and while its systemic effects at low concentrations are a subject of ongoing research, minimizing exposure to any hormonally active compound is a prudent laboratory practice[1]. Hydrazine and its derivatives, the chemical precursors to hydrazones, are known to have a range of toxicities, including potential carcinogenicity, and can be irritants to the skin, eyes, and respiratory tract[2]. Therefore, a conservative approach to PPE is warranted.
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical exposure is not reliant on a single piece of equipment but on a comprehensive system that integrates engineering controls, administrative procedures, and personal protective equipment. This guide focuses on the latter, but it is crucial to acknowledge that PPE is the final line of defense.
Engineering Controls: Your First Line of Defense
Before any handling of Androstenone Hydrazone, ensure that appropriate engineering controls are in place and fully functional.
-
Chemical Fume Hood: All manipulations of Androstenone Hydrazone powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and any potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Administrative Controls: Safe Work Practices
-
Designated Area: Whenever possible, designate a specific area within the laboratory for the handling of potent compounds like Androstenone Hydrazone. This helps to contain any potential contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving Androstenone Hydrazone. This SOP should be readily accessible to all personnel.
-
Training: All personnel who will handle the compound must be thoroughly trained on its potential hazards, the proper use of PPE, and emergency procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling Androstenone Hydrazone in a research laboratory setting.
Hand Protection: The Critical Barrier
Given that Androstenone Hydrazone is a solid, the primary route of exposure to the hands is through direct contact with the powder or with contaminated surfaces. The choice of glove material is critical.
-
Glove Type: Nitrile gloves are a suitable choice for handling solid Androstenone Hydrazone and for protection against incidental splashes of common laboratory solvents in which it may be dissolved. For prolonged or immersive contact with solvents, consult a glove compatibility chart to select the most appropriate material. Butyl rubber gloves offer excellent protection against a wide range of chemicals and are a robust option.
-
Double Gloving: When handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if they are known to be contaminated. Do not wear gloves outside of the designated work area.
| Glove Material | Suitability for Solid Androstenone Hydrazone | General Solvent Resistance |
| Nitrile | Excellent | Good for incidental contact |
| Latex | Good | Fair; potential for allergies |
| Neoprene | Excellent | Very good |
| Butyl Rubber | Excellent | Excellent |
This table provides general guidance. Always consult the manufacturer's chemical resistance data for specific solvents.
Eye and Face Protection: Shielding from the Unseen
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn when in the laboratory.
-
Chemical Splash Goggles: When there is a potential for splashes, such as when transferring solutions or during filtration, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: For procedures with a higher risk of splashes or the generation of aerosols, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
Body Protection: Preventing Skin Contamination
Contamination of personal clothing can lead to prolonged and often unnoticed skin exposure.
-
Laboratory Coat: A clean, buttoned laboratory coat made of a low-permeability material should be worn at all times when handling Androstenone Hydrazone.
-
Disposable Gown: For procedures involving larger quantities of the compound or a higher risk of contamination, a disposable gown made of a material resistant to chemical penetration is recommended.
-
Full Body Protection: In the event of a significant spill or when cleaning up a large quantity of the material, a disposable coverall may be necessary.
Respiratory Protection: A Precautionary Measure
While working in a chemical fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
Risk Assessment: The need for respiratory protection should be determined by a formal risk assessment. For routine handling of small quantities in a fume hood, it is generally not required.
-
N95 Respirator: If there is a potential for generating dust outside of a containment device, such as during a spill cleanup, a NIOSH-approved N95 respirator should be worn.
-
Fit Testing: Any personnel required to wear a respirator must be properly fit-tested and trained in its use.
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat or disposable gown and ensure it is fully fastened.
-
Mask/Respirator: If required, put on the mask or respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Outer Gloves: If double-gloved, remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out and away from the body.
-
Inner Gloves: Remove the inner pair of gloves.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the mask or respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
A comprehensive safety plan extends to the proper disposal of waste generated during the handling of Androstenone Hydrazone.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use an appropriate absorbent pad or material.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste contaminated with Androstenone Hydrazone must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable gowns, bench paper, and any unused compound. Place these materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing Androstenone Hydrazone should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The primary method for the disposal of hazardous chemical waste is incineration by a licensed waste disposal contractor. Do not dispose of Androstenone Hydrazone down the drain or in the regular trash. Given the hydrazone component, chemical treatment to break down the molecule prior to disposal may be an option, but this should only be performed by trained personnel following a validated procedure and in accordance with local regulations. Treatment of hydrazine-containing waste with an oxidizing agent like calcium hypochlorite can be effective, but the reactivity of Androstenone Hydrazone to this treatment would need to be assessed.
Conclusion: A Culture of Safety
The responsible handling of chemical compounds is a defining characteristic of a proficient scientist. For Androstenone Hydrazone, a compound with both hormonal and hydrazone characteristics, a multi-faceted approach to safety is essential. By integrating robust engineering controls, meticulous administrative procedures, and the diligent use of appropriate personal protective equipment, researchers can confidently and safely explore the scientific potential of this and other novel compounds. This guide provides a framework, but it is the commitment of each individual in the laboratory to a culture of safety that ultimately ensures a secure and productive research environment.
References
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Chem Service. (2020, September 10). SAFETY DATA SHEET: cis-Androsterone Solution. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). Androstenone Hydrazone CAS 63015-10-1. Retrieved from [Link]
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PubChem. (n.d.). Androstenone Hydrazone. Retrieved from [Link]
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U.S. Department of Defense. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]
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AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]
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Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
